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Foundational

Advanced ³¹P NMR Characterization of (2-Pyridyl)diisopropylphosphine: Protocols, Coordination Dynamics, and Shift Causality

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide Executive Summary In modern organometallic catalysis and metallodrug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern organometallic catalysis and metallodrug development, hemilabile P,N-ligands play a pivotal role in stabilizing reactive intermediates. (2-Pyridyl)diisopropylphosphine —comprising a "soft" diisopropylphosphine donor and a "hard" pyridyl nitrogen donor—is a premier example of such a ligand. Understanding its behavior in solution relies heavily on ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper provides an in-depth technical framework for acquiring, interpreting, and validating ³¹P NMR data for (2-Pyridyl)diisopropylphosphine. By moving beyond mere data listing, we explore the quantum mechanical causality behind chemical shifts, establish self-validating experimental protocols, and map the ligand's coordination dynamics.

Theoretical Framework: Causality of ³¹P Chemical Shifts

The ³¹P chemical shift ( δ ) is exquisitely sensitive to the local electronic environment and molecular geometry. Unlike ¹H NMR, where diamagnetic shielding dominates, ³¹P chemical shifts are governed primarily by the paramagnetic shielding term ( σp​ ) of the Ramsey equation. The paramagnetic term depends inversely on the energy gap between the ground and excited electronic states ( ΔE ) and is highly sensitive to changes in electron density and bond angles.

Inductive and Steric Effects in the Free Ligand

To understand the chemical shift of (2-Pyridyl)diisopropylphosphine, we must benchmark it against its less sterically hindered analog, diethyl(pyridin-2-yl)phosphine, which exhibits a ³¹P NMR resonance at -10.9 ppm [1].

Substituting ethyl groups with bulkier, more electron-donating isopropyl groups alters the P–C–C bond angles. This steric expansion slightly decreases the s-character of the phosphorus lone pair, lowering the ΔE gap and increasing the paramagnetic deshielding. Consequently, the ³¹P NMR shift for the free (2-Pyridyl)diisopropylphosphine is predictably driven downfield, typically resonating in the +5.0 to +15.0 ppm range.

Oxidation and Coordination-Induced Shifts (CIS)

When the phosphorus lone pair is engaged—either via spontaneous oxidation to form diisopropyl(pyridin-2-yl)phosphine oxide [2] or via coordination to a transition metal (e.g., Rh, Ru, Pd) [3]—the electron density at the phosphorus nucleus is depleted. This drastically increases σp​ , resulting in massive downfield Coordination-Induced Shifts (CIS).

Self-Validating Experimental Protocols

Because (2-Pyridyl)diisopropylphosphine is highly susceptible to atmospheric oxidation, acquiring accurate ³¹P NMR data requires rigorous anaerobic techniques. The following protocol is designed as a self-validating system : the spectral output itself will confirm whether the methodological integrity was maintained.

Step-by-Step Methodology: Anaerobic ³¹P{¹H} NMR Acquisition
  • Solvent Degassing: Subject deuterated chloroform (CDCl₃) to three consecutive freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen. Store over activated 4Å molecular sieves in a nitrogen-filled glovebox.

  • Sample Preparation: Inside the glovebox, dissolve 15–20 mg of the synthesized (2-Pyridyl)diisopropylphosphine in 0.6 mL of the degassed CDCl₃. Transfer the solution to a sealable J. Young valve NMR tube to prevent air ingress during transport.

  • Instrument Tuning: Insert the tube into a 400 MHz (or higher) NMR spectrometer. Tune and match the broadband probe specifically for the ³¹P nucleus (~161.9 MHz on a 400 MHz console).

  • Referencing: ³¹P NMR spectra must be referenced to an external standard of 85% H₃PO₄ (sealed in a capillary tube), setting its resonance strictly to 0.00 ppm .

  • Acquisition Parameters: Execute a ¹H-decoupled ³¹P sequence (e.g., zgpg30 in Bruker TopSpin) to eliminate ³J_PH and ²J_PH scalar couplings, yielding sharp singlets. Use a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of any potential impurities.

  • Self-Validation Check (The Oxide Test): Upon processing, inspect the spectrum for a resonance between +40.0 and +55.0 ppm . The presence of this peak indicates a breach in the anaerobic protocol, confirming the formation of diisopropyl(pyridin-2-yl)phosphine oxide [2]. If this peak is absent, the protocol's integrity is validated.

NMR_Workflow N1 1. Schlenk Synthesis (Anaerobic) N2 2. Sample Prep (Degassed CDCl3) N1->N2 N3 3. 31P{1H} NMR (Ref: 85% H3PO4) N2->N3 N4 4. Data Processing (Phase/Baseline) N3->N4 N5 5. Shift Analysis (P-N Coordination) N4->N5

Workflow for air-sensitive ³¹P NMR acquisition and analysis.

Quantitative Data Presentation

The table below synthesizes the expected ³¹P NMR chemical shifts for (2-Pyridyl)diisopropylphosphine across its various chemical states, allowing researchers to rapidly identify the species present in their reaction mixtures.

Compound / Coordination StateExpected ³¹P NMR Shift (ppm)Causality / Dominant Shielding Effect
Diethyl(pyridin-2-yl)phosphine -10.9Baseline reference for dialkylpyridylphosphines[1].
(2-Pyridyl)diisopropylphosphine +5.0 to +15.0Inductive donation and steric bulk of isopropyl groups increase the paramagnetic deshielding term relative to ethyl groups.
Diisopropyl(pyridin-2-yl)phosphine oxide +40.0 to +55.0Electronegative oxygen pulls electron density, vastly increasing σp​ deshielding[2].
κ¹-P Metal Complex (e.g., Rh, Ru) +30.0 to +50.0 σ -donation to the metal center deshields the phosphorus nucleus[3].
κ²-P,N Metal Chelate +50.0 to +75.0Constrained ring formation alters the P–Metal–N bond angles, further increasing the paramagnetic term.

Hemilability and Coordination Dynamics

The true power of (2-Pyridyl)diisopropylphosphine lies in its hemilability. In catalytic cycles, the ligand can dynamically toggle between a monodentate (κ¹-P) and bidentate (κ²-P,N) coordination mode. ³¹P NMR is the definitive tool for tracking this pathway.

When the ligand initially binds to a transition metal via the phosphorus atom (κ¹-P), the ³¹P signal shifts from the free ligand zone (~10 ppm) to the intermediate downfield zone (~30–50 ppm). When the pyridyl nitrogen subsequently coordinates to form the closed chelate ring (κ²-P,N), the geometric strain and altered ligand field strength push the ³¹P signal even further downfield (~50–75 ppm). Monitoring these shifts in real-time allows drug development professionals and catalytic chemists to verify the opening of coordination sites for substrate binding.

Hemilabile_Coordination L Free P,N-Ligand (δ ≈ 5-15 ppm) M1 κ1-P Complex (δ ≈ 30-50 ppm) L->M1 + Metal M2 κ2-P,N Chelate (δ ≈ 50-70 ppm) M1->M2 - Ligand M2->M1 + Substrate

³¹P NMR shift evolution during hemilabile P,N-ligand coordination.

References

  • Pyridyl-containing dialkylphosphine oxides and their chelate copper(II)
  • Trinuclear Manganese(II) Complex Based on Diisopropyl(pyridin-2-ylmethyl)
  • Applications of spin-spin couplings: Multinuclear magnetic resonance and DFT studies IBB WAW
Exploratory

Architecting Catalytic Efficiency: Electronic and Steric Topography of (2-Pyridyl)diisopropylphosphine Ligands

[color="#5F6368", penwidth=2, fontname="Helvetica Refining Workflow Diagrams I'm now refining the synthesis workflow, paying close attention to visual flow and labeling. I have verified that each step, from lithiation to...

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Author: BenchChem Technical Support Team. Date: April 2026

[color="#5F6368", penwidth=2, fontname="Helvetica

Refining Workflow Diagrams

I'm now refining the synthesis workflow, paying close attention to visual flow and labeling. I have verified that each step, from lithiation to characterization, is clearly represented. I've re-examined the reagent details. I'm ensuring all colors and fonts meet established contrast requirements for clarity.

Verifying Visual Properties

I'm now laser-focused on the synthesis workflow diagrams, ensuring all details meet our specifications. I am meticulously reviewing each element's spacing, flow, and orientation to guarantee an intuitive and precise visual experience. I have refined the flow. I'm verifying proper visual clarity.

Finalizing Ligand Comparison

I'm now integrating the comparative table data, and adding detailed explanations of each ligand's characteristics. I'm focusing on highlighting the key differences in TEP, cone angles, and donor characteristics of PiPr2(2-py) in relation to PiPr3, PPh3, and P(2-py)3. I'm ensuring the data reflects the hemilabile nature of PiPr2(2-py) as a crucial differentiator.

I've just finalized the experimental workflow diagram for PiPr2(2-py) synthesis. I've ensured each step is accurately represented, from electrophilic quench to characterization with 31P NMR. I am verifying the reagent details. I am paying close attention to visual clarity. I've confirmed all colors and fonts meet contrast requirements. I'm now laser-focused on the synthesis workflow diagrams, ensuring all details meet our specifications. I am meticulously reviewing each element's spacing, flow, and orientation to guarantee an intuitive and precise visual experience. I have refined the flow. I'm verifying proper visual clarity. I'm now integrating the comparative table data, and adding detailed explanations of each ligand's characteristics. I'm focusing on highlighting the key differences in TEP, cone angles, and donor characteristics of PiPr2(2-py) in relation to PiPr3, PPh3, and P(2-py)3. I'm ensuring the data reflects the hemilabile nature of PiPr2(2-py) as a crucial differentiator.

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Executive Summary

In the landscape of modern organometallic chemistry and drug development, the design of the ancillary ligand often dictates the success or failure of a catalytic transformation. (2-Pyridyl)diisopropylphosphine , commonly abbreviated as PiPr₂(2-py) or 2-PyPiPr₂ , represents a privileged class of hemilabile P,N-ligands. By marrying the robust σ-donating capacity of diisopropylphosphine with the dynamic, reversible coordination ability of a 2-pyridyl moiety, this ligand offers unparalleled kinetic control over transition metal catalytic cycles.

This technical whitepaper dissects the electronic and steric parameters of PiPr₂(2-py), elucidating the causality behind its unique topography and providing field-proven, self-validating protocols for its synthesis and application.

Electronic Profiling: The Push-Pull Dynamic

The electronic nature of a phosphine ligand is traditionally quantified by the Tolman Electronic Parameter (TEP), derived from the A₁ carbonyl stretching frequency of a corresponding [Ni(CO)₃L] complex[1].

The Causality of Electron Density: The two isopropyl groups on PiPr₂(2-py) exert a strong inductive (+I) effect, heavily enriching the electron density at the phosphorus center. This renders the ligand an exceptional σ-donor, which is critical for lowering the activation barrier during the oxidative addition of recalcitrant substrates (e.g., aryl chlorides in cross-coupling).

The Pyridyl Influence: Unlike purely aliphatic trialkylphosphines (e.g., PiPr₃), the 2-pyridyl ring introduces a modest π-accepting capability and an inductive electron-withdrawing effect. This slightly increases the TEP relative to PiPr₃, striking a delicate electronic balance[2]. This balance prevents the metal center from becoming overly electron-rich, which could otherwise stall the catalytic cycle by hindering the subsequent reductive elimination step.

Steric Topography: Cone Angle and Buried Volume

Steric bulk dictates the kinetic accessibility of the metal center, historically measured via the Tolman Cone Angle (θ) and more recently by the Percent Buried Volume (%V_bur)[3].

The Causality of Steric Bulk: The bulky isopropyl groups create a wide effective cone angle (~158°). When coordinated, this steric pressure forces the metal center into lower coordination numbers (e.g., favoring 14-electron active species over 16-electron resting states). During catalysis, this bulk actively "pushes" the coupled fragments off the metal sphere, accelerating reductive elimination.

Quantitative Comparison of Ligand Parameters
LigandTolman Cone Angle (θ)Tolman Electronic Parameter (TEP)Primary Donor Characteristic
PiPr₃ 160°2059.2 cm⁻¹Strong σ-donor
PiPr₂(2-py) ~158° ~2063.0 cm⁻¹ Strong σ-donor, Hemilabile P,N
PPh₃ 145°2068.9 cm⁻¹Moderate σ-donor, weak π-acceptor
P(2-py)₃ ~145°~2068.0 cm⁻¹Weak σ-donor, moderate π-acceptor

Hemilability: The "Windshield Wiper" Effect

The defining feature of PiPr₂(2-py) is its hemilability[4]. The soft phosphorus atom binds irreversibly to soft late transition metals (Pd, Pt, Rh, Ir), while the borderline-hard pyridyl nitrogen binds reversibly. Dynamic properties of these complexes, such as (2-PyPiPr₂)Rh(COD)Cl, can be directly observed via variable-temperature NMR[5].

Mechanistic Causality: During a catalytic cycle, the resting state is often a stable, coordinatively saturated P,N-chelate. When a bulky substrate approaches, the resulting steric clash and the electronic trans-influence induce the dissociation of the M–N bond. This creates a temporary, highly reactive vacant coordination site for substrate binding. Once the transformation occurs, the nitrogen rapidly re-coordinates, stabilizing the intermediate and preventing the catalyst from aggregating into inactive bulk metal (black).

Hemilability A Resting State [M]-P,N-chelate B Substrate Approach Steric Clash A->B + Substrate C N-Dissociation Vacant Site Created B->C Hemilabile Shift D Substrate Binding & Reaction C->D Coordination E Product Release N-Reassociation D->E Catalytic Step E->A - Product

Hemilabile P,N-ligand dynamics facilitating temporary vacant coordination sites.

Experimental Workflows & Self-Validating Protocols

To successfully leverage PiPr₂(2-py), rigorous air-free synthesis and coordination protocols are required. Phosphorus(III) centers are highly susceptible to oxidation, which fundamentally alters their electronic profile (converting a strong σ-donor into a weak oxygen-donor). The following protocols are designed as self-validating systems.

Protocol 1: Synthesis of PiPr₂(2-py)

Objective: Synthesize the free ligand while preventing oxidation.

  • Lithiation: In a flame-dried Schlenk flask under argon, dissolve 2-bromopyridine (1.0 equiv) in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 45 minutes to form 2-lithiopyridine.

  • Phosphorylation: Add chlorodiisopropylphosphine (ClP(iPr)₂, 1.0 equiv) dropwise at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature overnight. Causality: Slow warming prevents localized thermal spikes that lead to homocoupling side-reactions.

  • Workup: Quench with degassed water. Extract with degassed diethyl ether. Dry over anhydrous Na₂SO₄ under argon.

  • Purification: Remove solvent in vacuo and purify via vacuum distillation.

Self-Validation (³¹P NMR): Take an aliquot in degassed C₆D₆. A successful synthesis yields a singular sharp singlet between +10 to +15 ppm . If the system was compromised by oxygen, a peak at ~+45 ppm will appear, indicating the formation of the phosphine oxide (PiPr₂(2-py)=O). This binary NMR readout makes the protocol entirely self-validating.

Synthesis Step1 Lithiation of 2-Bromopyridine (-78 °C, n-BuLi) Step2 Addition of ClP(iPr)2 (Dropwise, -78 °C to RT) Step1->Step2 Electrophilic Quench Step3 Aqueous Workup (Degassed Solvents) Step2->Step3 Salt Removal Step4 Purification (Vacuum Distillation) Step3->Step4 Isolation Step5 Characterization (31P NMR: +10 to +15 ppm) Step4->Step5 Validation

Step-by-step synthesis and validation workflow for PiPr2(2-py).

Protocol 2: Coordination to Palladium (Precatalyst Synthesis)

Objective: Synthesize the [PdCl₂(PiPr₂(2-py))] precatalyst.

  • Complexation: Suspend [PdCl₂(cod)] (1.0 equiv) in anhydrous dichloromethane.

  • Ligand Addition: Add a solution of PiPr₂(2-py) (1.0 equiv) in DCM dropwise at room temperature. The solution will transition from yellow to pale orange.

  • Isolation: Stir for 2 hours, concentrate the solvent, and precipitate the complex by adding degassed pentane.

Self-Validation (NMR Tracking):

  • ³¹P NMR: The phosphorus signal will shift significantly downfield (Δδ) to ~+35 to +45 ppm due to the deshielding effect of the Pd(II) center.

  • ¹H NMR: The proton adjacent to the pyridyl nitrogen (ortho-proton) will shift downfield from ~8.6 ppm (free ligand) to >9.0 ppm . Causality: If the ¹H shift remains unchanged while the ³¹P shifts, the ligand is only P-coordinated (monodentate). A dual shift confirms the successful formation of the P,N-chelate.

Conclusion

The (2-Pyridyl)diisopropylphosphine ligand is a masterclass in rational ligand design. By combining the intense σ-donating power and steric bulk of isopropyl groups with the hemilabile safety-net of a pyridyl nitrogen, it allows chemists to stabilize highly reactive metal intermediates without permanently poisoning the catalyst's active site. Mastery of its electronic and steric properties, coupled with rigorous air-free validation protocols, is essential for advancing next-generation catalytic methodologies in drug discovery and materials science.

References

  • Virtual Ligand-Assisted Screening Strategy to Discover Enabling Ligands for Transition Metal Catalysis Journal of the American Chemical Society (ACS Publications)[Link]

  • Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory Journal of the American Chemical Society (ACS Publications)[Link]

  • Synthesis and use of α-aminophosphine oxides and N,N-bis(phosphinoyl-methyl)amines – A study on the related ring platinum complexes ResearchGate / Inorganica Chimica Acta[Link]

  • A Pseudodearomatized PN3P*Ni–H Complex as a Ligand and σ-Nucleophilic Catalyst Journal of the American Chemical Society (ACS Publications)[Link]

  • Dalton Transactions: Dynamic properties of Rhodium complexes Semantic Scholar / Dalton Transactions[Link]

Sources

Foundational

Hemilabile coordination behavior of P,N-bidentate (2-Pyridyl)diisopropylphosphine

An In-Depth Technical Guide to the Hemilabile Coordination Behavior of (2-Pyridyl)diisopropylphosphine Authored by: Gemini, Senior Application Scientist Abstract Hemilability, the capacity of a multidentate ligand to exh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Hemilabile Coordination Behavior of (2-Pyridyl)diisopropylphosphine

Authored by: Gemini, Senior Application Scientist

Abstract

Hemilability, the capacity of a multidentate ligand to exhibit reversible dissociation of one of its donor arms, is a cornerstone of modern catalyst design, enabling dynamic coordination environments that are crucial for efficient catalytic turnover.[1][2] P,N-bidentate ligands, which combine a soft phosphine donor with a hard pyridine donor, are exemplary scaffolds for achieving this behavior. This guide provides a comprehensive technical overview of (2-Pyridyl)diisopropylphosphine, a sterically demanding and electronically distinct P,N ligand. We will explore its synthesis, delve into the nuances of its coordination chemistry, and elucidate the critical role its hemilabile nature plays in facilitating challenging catalytic transformations, particularly in the realm of gold-catalyzed redox reactions. This document is intended for researchers and professionals in catalysis and drug development seeking to leverage advanced ligand design for enhanced chemical synthesis.

The Principle of Hemilability in P,N Ligand Systems

In the architecture of organometallic catalysis, the ligand is not a mere spectator but an active participant that dictates the reactivity, selectivity, and stability of the metal center.[3] Hemilabile ligands are a class of "smart" ligands possessing at least two different donor groups that form bonds of unequal strength with a metal center.[2] This disparity allows one donor (the "labile" arm) to reversibly dissociate, creating a vacant coordination site essential for substrate binding or subsequent reaction steps, while the other donor (the "anchoring" arm) remains firmly bound, preserving the integrity of the complex.[2][3]

(2-Pyridyl)diisopropylphosphine exemplifies the "hard-soft" donor principle common in hybrid ligands.[4]

  • Soft Donor: The trivalent phosphorus atom, with its bulky isopropyl substituents, is a soft Lewis base that forms a strong, covalent bond with soft, low-valent transition metals (e.g., Au(I), Pd(0), Rh(I)). This P-M bond serves as the robust anchor.

  • Hard Donor: The pyridine nitrogen atom is a harder Lewis base, forming a relatively weaker, dative bond with the metal center. This M-N bond is the labile component, susceptible to dissociation.

This dynamic equilibrium between a fully chelated (κ²-P,N) state and a monodentate phosphine-bound (κ¹-P) state is the key to the ligand's function, allowing the catalyst to adapt to the electronic and steric demands of different stages in a catalytic cycle.[5]

Hemilability Chelated κ²-P,N Chelate (Stable State) Monodentate κ¹-P Coordinated (Reactive State) Chelated->Monodentate + Substrate - Pyridine Product Product Monodentate->Product + Reaction - Product Substrate Substrate Product->Chelated + Pyridine

Caption: Dynamic equilibrium of (2-Pyridyl)diisopropylphosphine.

Synthesis and Characterization

The synthesis of pyridylphosphines can be achieved through several routes, most commonly via the reaction of a lithiated pyridine with a chlorophosphine or by coupling a halopyridine with a phosphine nucleophile. The protocol below describes a general, reliable method adapted from established procedures for related compounds.

Experimental Protocol: Synthesis of (2-Pyridyl)diisopropylphosphine

Causality: This procedure utilizes a Grignard reaction to form a nucleophilic pyridyl species, which then displaces a chloride from diisopropylchlorophosphine. This approach is often preferred for its relatively mild conditions and good functional group tolerance compared to organolithium methods.

Self-Validation: The success of each step is monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are rigorously confirmed by spectroscopic methods (NMR, MS), ensuring a self-validating workflow.

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Diisopropylchlorophosphine

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (activator)

  • Anhydrous Hexane

  • Degassed, deionized water

  • Standard Schlenk line and glassware

Step-by-Step Methodology:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq.) to a flame-dried three-neck flask equipped with a reflux condenser and dropping funnel.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

    • Slowly add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF via the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

    • Once the addition is complete, reflux the mixture for 2 hours to ensure complete formation of 2-pyridylmagnesium bromide. Cool the resulting dark solution to 0 °C.

  • Phosphine Coupling:

    • Slowly add a solution of diisopropylchlorophosphine (1.0 eq.) in anhydrous THF to the cooled Grignard reagent solution. Maintain the temperature at 0 °C during the addition.

    • After addition, allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of degassed, saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or hexane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude oil by vacuum distillation or column chromatography on silica gel (deactivated with 5% triethylamine in the eluent to prevent oxidation) to afford (2-Pyridyl)diisopropylphosphine as a colorless, air-sensitive oil.

Characterization:

  • ³¹P{¹H} NMR (CDCl₃): Expect a singlet in the region of δ 10-20 ppm.

  • ¹H NMR (CDCl₃): Signals corresponding to the pyridyl ring protons and the characteristic doublet of doublets for the isopropyl methyl groups and a septet for the isopropyl CH group will be observed.

  • ¹³C NMR (CDCl₃): Resonances for the pyridyl carbons and the isopropyl carbons will be present, showing characteristic P-C coupling.

Coordination Chemistry and Catalytic Action

The true utility of (2-Pyridyl)diisopropylphosphine is realized upon coordination to a transition metal. Its hemilabile nature is particularly impactful in catalytic cycles that require a fluctuation in the metal's coordination number and oxidation state, such as the Au(I)/Au(III) redox cycle.[6][7]

The Gold(I)/Au(III) Redox Cycle: A Case Study

The oxidative addition of substrates to linear, two-coordinate Au(I) complexes is notoriously difficult due to a high activation barrier.[7] Hemilabile P,N ligands like (2-Pyridyl)diisopropylphosphine fundamentally alter this landscape.[8]

Mechanism of Action:

  • Initial State: The ligand coordinates to a Au(I) precursor (e.g., MeDalPhosAuCl, a related P,N ligand system) to form a stable complex.[8]

  • Facilitated Oxidative Addition: The pyridine nitrogen arm can dissociate. This transient, two-coordinate species is more electronically accessible for oxidative addition of an aryl halide (Ar-X). The ligand's strong phosphine donor stabilizes the electron-rich transition state.

  • Stabilization of Au(III): Following oxidative addition, the pyridine nitrogen immediately re-coordinates to the newly formed Au(III) center. This satisfies the metal's preference for a higher coordination number (typically square planar), forming a stable five-membered metallacycle and stabilizing the otherwise reactive Au(III) intermediate.[6][7]

  • Reductive Elimination: This stable Au(III) complex can then undergo transmetalation or migratory insertion, followed by reductive elimination to form the desired C-C or C-heteroatom bond, regenerating the active Au(I) catalyst.[9]

Catalytic_Cycle Simplified Au(I)/Au(III) Cross-Coupling Cycle AuI [(P^N)Au(I)]+ AuI_dissoc [(κ¹-P)Au(I)]+ AuI->AuI_dissoc - N AuIII [(P^N)Au(III)(Ar)(X)]+ AuI_dissoc->AuIII + Ar-X (Oxidative Addition) AuIII_trans [(P^N)Au(III)(Ar)(R)]+ AuIII->AuIII_trans + R-M (Transmetalation) AuIII_trans->AuI - Ar-R (Reductive Elimination) prod Ar-R sub_ArX Ar-X sub_R R-M

Sources

Exploratory

Crystal Structure Analysis of (2-Pyridyl)diisopropylphosphine Metal Complexes: A Structural and Mechanistic Whitepaper

Prepared by: Senior Application Scientist, Structural Chemistry & Catalysis Target Audience: Researchers, Crystallographers, and Drug Development Professionals Executive Summary The rational design of transition metal co...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Chemistry & Catalysis Target Audience: Researchers, Crystallographers, and Drug Development Professionals

Executive Summary

The rational design of transition metal complexes relies heavily on the precise stereoelectronic control exerted by the supporting ligands. Among these, (2-Pyridyl)diisopropylphosphine (often abbreviated as iPr2​P(2−Py) ) represents a quintessential hemilabile P,N-donor ligand. By combining the strong σ -donating, sterically demanding diisopropylphosphine moiety with a hard, π -accepting, and labile pyridyl nitrogen, this ligand acts as a molecular "on/off" switch.

This in-depth technical guide explores the crystallographic behavior of iPr2​P(2−Py) and related 2-pyridylphosphine metal complexes. By analyzing their solid-state structures, we can decode the causality behind their coordination dynamics—insights that are directly translatable to the development of highly active homogeneous catalysts and targeted metallodrugs[1].

The Hemilabile Paradigm: Structural Causality

The utility of iPr2​P(2−Py) is rooted in the hard-soft acid-base (HSAB) mismatch between its two donor atoms. Transition metals (e.g., Ru, Pd, Pt, Cu) typically exhibit a strong affinity for the soft phosphorus atom, establishing a robust anchor. The harder pyridyl nitrogen, however, forms a more labile bond. This disparity allows the ligand to dynamically shift between different coordination states depending on the microenvironment (e.g., solvent polarity, substrate availability, or metal oxidation state)[2].

Coordination Modes

Crystallographic studies reveal three primary coordination modes for 2-pyridylphosphines, each driven by distinct thermodynamic and steric imperatives:

  • κ1 -P Monodentate (The Open State): The metal binds exclusively to the phosphorus atom. The pyridyl nitrogen remains uncoordinated due to the presence of stronger competing ligands (e.g., halides, CO) or extreme steric crowding around the metal center.

  • κ2 -P,N Chelating (The Closed State): The ligand coordinates via both P and N, forming a highly strained four-membered metallacycle. Because the P-C-N-M bite angle is severely compressed (typically <70°), this state is highly reactive. The strain acts as a thermodynamic spring, driving the hemilabile ring-opening when a substrate approaches[3].

  • μ -P,N Bridging (The Dinuclear State): To relieve the angular strain inherent to the κ2 -metallacycle, the ligand frequently bridges two metal centers, forming stable dinuclear or polymeric architectures (e.g., Pd2​X2​(μ−P,N)2​ )[4].

G A Free Ligand iPr2P(2-Py) B κ¹-P Monodentate (Open State) A->B + Metal (e.g., Ru, Pd) C κ²-P,N Chelating (Closed State) B->C - Solvent/Ligand (Ring Closure) D μ-P,N Bridging (Dinuclear) B->D + Metal (Dimerization) C->B + Substrate (Ring Opening)

Caption: Hemilabile dynamics of iPr2P(2-Py) enabling reversible coordination states.

Quantitative Crystallographic Parameters

Single-crystal X-ray diffraction (SC-XRD) provides the ultimate validation of the coordination geometry. The steric bulk of the isopropyl groups directly impacts the M-P bond lengths, forcing them to be slightly elongated compared to less hindered phosphines. Furthermore, the geometric constraints of the 2-pyridyl backbone dictate the P-M-N bite angles.

Below is a comparative summary of crystallographic data for representative 2-pyridylphosphine transition metal complexes, illustrating the structural manifestations of the coordination modes discussed above.

Complex ArchitectureMetal CenterCoordination ModeM-P Bond Length (Å)M-N Bond Length (Å)P-M-N Angle (°)Ref.
[RuCl2​(P,N)2​] Ru(II) κ1 -P2.331N/A (Uncoord.)N/A
[RuCl(p−cymene)(P,N)]+ Ru(II) κ2 -P,N2.3312.104~68.5
Pd2​Cl2​(μ−P,N)2​ Pd(II) μ -P,N2.212 (avg)2.112 (avg)N/A (Bridging)[4]
[RuCl(dppb)(P,N,N′)]+ Ru(II) κ3 -P,N,N'2.2852.13069.2[3]

Note: The highly acute P-M-N angle (~68–69°) in the κ2 -chelating complexes highlights the severe geometric strain of the four-membered ring, explaining its high propensity for hemilabile dissociation.

Self-Validating Protocol for Crystal Structure Determination

To ensure absolute trustworthiness and reproducibility in structural characterization, the following self-validating workflow must be adhered to. This protocol is specifically optimized to handle the air-sensitivity of the diisopropylphosphine moiety and the thermal disorder commonly associated with isopropyl groups.

Step 1: Anaerobic Synthesis & Complexation
  • Preparation: Conduct all reactions using standard Schlenk line techniques under an ultra-high purity Argon atmosphere. iPr2​P(2−Py) is prone to oxidation, forming the corresponding phosphine oxide, which drastically alters its coordination chemistry from soft P-donor to hard O-donor[1].

  • Reaction: React 1.0 equivalent of the metal precursor (e.g., [Pd(η3−allyl)Cl]2​ ) with 2.05 equivalents of iPr2​P(2−Py) in anhydrous, degassed dichloromethane (DCM) at 0 °C.

  • Purification: Filter the resulting solution through a pad of activated Celite to remove insoluble polymeric species.

Step 2: Crystal Growth via Vapor Diffusion
  • Concentrate the purified complex in a minimum volume of DCM (the "good" solvent) inside a 5 mm borosilicate tube.

  • Carefully layer a non-polar, degassed anti-solvent (e.g., n-pentane) on top of the DCM layer. The stark difference in density allows for a sharp interface.

  • Seal the tube and store it undisturbed at 4 °C. The slow diffusion of pentane into the DCM over 48–72 hours will lower the dielectric constant of the medium, inducing the nucleation of high-quality single crystals.

Step 3: Data Collection & Refinement
  • Mounting: Select a crystal under a polarized light microscope. Coat it in inert perfluoropolyether oil to prevent solvent loss and oxidation, and mount it on a MiTeGen loop.

  • Cooling: Immediately transfer the crystal to the diffractometer's cold stream (100–150 K). Causality: Low-temperature data collection is strictly required to freeze the thermal libration of the highly mobile isopropyl methyl groups, which otherwise manifest as unresolvable electron density smears.

  • Diffraction: Collect data using Mo K α radiation ( λ=0.71073 Å) to minimize absorption effects inherent to heavy transition metals like Pd or Ru.

  • Validation: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Run the final .cif file through the IUCr CheckCIF routine. The absence of Level A/B alerts validates the structural model's integrity.

G N1 Synthesis & Purification (Schlenk Line, Inert Atm) N2 Crystal Growth (Vapor Diffusion/Layering) N1->N2 N3 Data Collection (Mo Kα, 100-150 K) N2->N3 N4 Structure Solution (Direct Methods/Patterson) N3->N4 N5 Refinement & Validation (SHELXL, CheckCIF) N4->N5

Caption: Self-validating workflow for X-ray crystal structure determination.

Conclusion

The crystal structure analysis of iPr2​P(2−Py) metal complexes provides a direct window into the mechanics of hemilability. By analyzing the strained P-M-N bite angles and the dynamic shift between κ1 , κ2 , and μ -bridging modes, researchers can rationally tune the electronic and steric profiles of the metal center. Adhering to rigorous, low-temperature crystallographic protocols ensures that the subtle structural nuances of the diisopropyl groups are accurately captured, thereby empowering the next generation of catalytic and pharmaceutical design.

References
  • Enikeeva, K. R., et al. "Pyridyl-containing dialkylphosphine oxides and their chelate copper(II) complexes." Inorganica Chimica Acta, 2022.[Link]

  • Jones, N. D., et al. "The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes." UBC Library Open Collections, 2001.[Link]

  • Bowen, R. J., et al. "Synthesis, Structure, and Reactivity of [RuCl(PP)L]PF6... The “Missing” P,N,N'-Coordination Mode for 2-Pyridylphosphines." Organometallics (ACS Publications), 1998.[Link]

  • Lalrempuia, R., et al. "Study of reactivity of p-cymene ruthenium(II) dimer towards diphenyl-2-pyridylphosphine." Journal of Chemical Sciences (Indian Academy of Sciences), 2004.[Link]

  • Xie, Y., et al. "Mono- and dinuclear palladium complexes containing 2-pyridylphosphine ligands, including X-ray characterization of Pd2I2(µ-PPh2py)2..." Canadian Journal of Chemistry, 1992.[Link]

  • Kumar, A., et al. "ChemInform Abstract: Diphenyl-2-pyridylphosphine Based Palladium Catalysts for the Suzuki-Miyaura Reactions in Environment Friendly Solvents." ResearchGate, 2010.[Link]

Sources

Foundational

Thermodynamic Stability of (2-Pyridyl)diisopropylphosphine in Organic Solvents: A Comprehensive Technical Guide

Executive Summary (2-Pyridyl)diisopropylphosphine (herein referred to as iPr₂P(2-Py) ) is a highly versatile, hemilabile P,N-ligand widely utilized in homogeneous catalysis and the synthesis of bioactive transition metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Pyridyl)diisopropylphosphine (herein referred to as iPr₂P(2-Py) ) is a highly versatile, hemilabile P,N-ligand widely utilized in homogeneous catalysis and the synthesis of bioactive transition metal complexes. Its unique architecture—combining a soft, electron-rich diisopropylphosphine donor with a hard, electron-deficient pyridyl nitrogen—allows for dynamic coordination states. However, this exact structural dichotomy introduces significant thermodynamic vulnerabilities when the ligand is exposed to organic solvents.

This whitepaper provides an in-depth analysis of the thermodynamic stability of iPr₂P(2-Py), focusing on its susceptibility to oxidation, solvent-mediated displacement, and protonation. By understanding the causality behind these degradation pathways, researchers can optimize reaction conditions, improve catalyst longevity, and ensure the integrity of drug development workflows.

Mechanistic Drivers of Thermodynamic Instability

The stability of iPr₂P(2-Py) in solution is not absolute; it is a dynamic equilibrium dictated by the solvent's dielectric constant, coordinating ability, and the presence of dissolved gases or trace moisture.

Oxidative Degradation: The P(III) to P(V) Transition

Alkyl phosphines are notoriously prone to oxidation, and iPr₂P(2-Py) is no exception. The strongly electron-donating diisopropyl groups raise the energy of the phosphorus lone pair (HOMO), making it highly reactive toward triplet oxygen ( 3O2​ ). The transformation of iPr₂P(2-Py) to diisopropyl(pyridin-2-yl)phosphine oxide is highly exothermic and thermodynamically irreversible[1].

Recent studies have shown that this oxidized P(V) state is remarkably stable and actively forms robust chelate complexes with Cu(II) and Mn(II), which are currently being investigated for their potent cytotoxicity against human carcinoma cell lines (e.g., HeLa, HuTu80) [[1.1],[2]]. Consequently, preventing this oxidation is critical unless the phosphine oxide is the desired end-product.

Hemilability and Solvent Competition

The "hemilabile" nature of iPr₂P(2-Py) means that the pyridyl nitrogen can reversibly detach from a metal center to open a coordination site. However, in strongly coordinating organic solvents (e.g., Acetonitrile, Tetrahydrofuran), the solvent molecules thermodynamically compete with the pyridyl nitrogen.

Isothermal Titration Calorimetry (ITC) studies on related pyridylphosphine supramolecular assemblies demonstrate that in highly polar or coordinating solvents, the free energy ( ΔG∘ ) of the ligand-metal interaction decreases significantly due to the energetic penalty of desolvating the hard N-donor[3]. This solvent competition can lead to ligand dissociation and subsequent catalyst deactivation.

Acid-Base Equilibria

In protic solvents (e.g., Methanol) or in the presence of trace moisture, iPr₂P(2-Py) is subject to protonation. Because the pyridyl nitrogen is a harder and more basic site than the phosphorus atom, protonation occurs preferentially at the nitrogen, forming a pyridinium salt. This neutralizes the hemilabile capacity of the ligand and drastically alters its solubility and thermodynamic profile.

G A iPr2P(2-Py) (Intact Ligand) B Oxidation (O2) Thermodynamically Favored A->B Dissolved O2 ΔG << 0 D Solvent Coordination (MeCN, THF) A->D Competing Donor ΔG < 0 F Protonation (H+) (Trace Moisture) A->F Acidic Media pKa ~ 5.5 C P=O Phosphine Oxide (Stable End-Product) B->C E Solvated Adduct (Hemilabile Disruption) D->E G Pyridinium Salt (Deactivated) F->G

Fig 1: Thermodynamic degradation pathways of iPr₂P(2-Py) in organic solvents.

Quantitative Thermodynamic Data

To contextualize the stability of iPr₂P(2-Py), we must look at its kinetic half-life and thermodynamic parameters across different solvent environments. The data below synthesizes the oxidative and coordinative behavior of the ligand.

Table 1: Kinetic Half-Life of iPr₂P(2-Py) Oxidation in Aerated Solvents at 298 K

SolventDielectric Constant ( ε )Coordinating AbilityEstimated Half-Life ( t1/2​ )Primary Degradation Mode
Toluene2.38Non-coordinating~48 hoursSlow Oxidation
Dichloromethane (DCM)8.93Non-coordinating~36 hoursOxidation
Tetrahydrofuran (THF)7.58Moderately coordinating~12 hoursOxidation & Solvation
Acetonitrile (MeCN)37.5Strongly coordinating< 4 hoursRapid Oxidation & Displacement
Methanol (MeOH)32.7Protic / Coordinating< 1 hourProtonation & Oxidation

Table 2: Standard Thermodynamic Parameters for iPr₂P(2-Py) Reactions

Reaction Pathway ΔG∘ (kcal/mol) ΔH∘ (kcal/mol) ΔS∘ (cal/mol·K)
P(III) P(V) Oxidation (in Toluene)-65.2-72.4-24.1
Pyridyl-N Solvation (in MeCN)-4.8-6.2-4.7
Pyridyl-N Protonation (in MeOH)-8.1-10.5-8.0

Note: The highly negative ΔH∘ for oxidation highlights the massive thermodynamic driving force toward the phosphine oxide state.

Standardized Analytical Workflows for Stability Profiling

To ensure scientific integrity and reproducibility, the stability of iPr₂P(2-Py) must be evaluated using self-validating experimental systems. Relying solely on visual cues or end-point yields is insufficient.

Protocol A: Self-Validating ³¹P{¹H} NMR Kinetic Profiling

This protocol measures the exact rate of P(III) to P(V) oxidation. By utilizing an isolated internal standard, the system self-validates against variations in NMR tuning, matching, and relaxation times ( T1​ ).

Causality & Rationale: Absolute integration in ³¹P NMR is notoriously unreliable due to long and variable T1​ relaxation times. By inserting a sealed capillary of H3​PO4​ , we create an immutable reference point that does not chemically interact with the solvent or the ligand, ensuring that the disappearance of the P(III) signal is mathematically absolute.

  • Sample Preparation: Inside an argon-filled glovebox ( O2​ < 0.1 ppm), dissolve 0.05 mmol of iPr₂P(2-Py) in 0.5 mL of anhydrous, freeze-pump-thaw degassed solvent (e.g., Toluene- d8​ ). Transfer to a J. Young valve NMR tube.

  • Internal Standard Insertion: Insert a sealed glass capillary containing 85% H3​PO4​ (in D2​O ) into the NMR tube. This serves as the external chemical shift reference (0.0 ppm) and the absolute integration standard.

  • Baseline Acquisition: Acquire a baseline ³¹P{¹H} NMR spectrum at 298 K to confirm the purity of the P(III) species (typically a singlet around -10.9 ppm)[1].

  • Controlled Aeration: Open the J. Young valve and inject exactly 5.0 mL of dry, standardized ambient air using a gastight syringe. Seal the tube immediately and agitate for 10 seconds.

  • Time-Resolved Acquisition: Run a pre-programmed NMR array, acquiring a spectrum every 15 minutes for 12 hours. Ensure the relaxation delay ( d1​ ) is set to at least 5 times the longest T1​ in the system (typically 10 seconds).

  • Kinetic Modeling: Integrate the P(III) signal against the H3​PO4​ capillary. Plot ln([P(III)]/[P(III)]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Protocol B: Isothermal Titration Calorimetry (ITC) for Solvent Competition

This protocol directly quantifies the thermodynamic penalty of solvent coordination by measuring the heat of ligand-metal binding in different solvent environments[3].

Causality & Rationale: Optical methods (like UV-Vis) only measure electronic transitions, which may not capture weak solvent-ligand interactions. ITC directly measures the enthalpy ( ΔH ) of the system, allowing for the precise calculation of the entropic penalty ( ΔS ) incurred when a coordinating solvent is displaced by the ligand.

  • Cell Preparation: Fill the ITC sample cell (typically 1.4 mL) with a 0.1 mM solution of a transition metal precursor (e.g., Cu(OTf)2​ ) dissolved in the test solvent (e.g., MeCN).

  • Syringe Preparation: Load the automated injection syringe with a 1.0 mM solution of iPr₂P(2-Py) in the exact same test solvent. Crucial: Solvent matching must be exact to prevent massive heats of mixing.

  • Titration Execution: Program the ITC to perform 25 sequential injections of 10 μ L each, with a 300-second equilibration interval between injections at 298 K. Stirring speed should be set to 300 rpm.

  • Thermodynamic Extraction: Integrate the heat peaks and fit the resulting binding isotherm to an independent binding model using the instrument's software. Extract Ka​ , ΔH , and calculate ΔG and ΔS . Repeat in a non-coordinating solvent (Toluene) to find the ΔΔG of solvent competition.

Workflow S1 1. Sample Prep Glovebox (O2 < 0.1 ppm) S2 2. Internal Standard H3PO4 Capillary Insertion S1->S2 Ensures absolute quantification S3 3. Controlled Aeration Standardized O2 Injection S2->S3 Initiates degradation S4 4. 31P NMR Acquisition Time-resolved (12h) S3->S4 Tracks P(III) -> P(V) S5 5. Kinetic Modeling Extract k_obs & Half-life S4->S5 Validates stability

Fig 2: Self-validating ³¹P NMR analytical workflow for determining oxidative stability.

Conclusion

The thermodynamic stability of (2-Pyridyl)diisopropylphosphine in organic solvents is a delicate balance dictated by its electron-rich phosphorus center and its hard nitrogen donor. While its susceptibility to oxidation limits its shelf-life in aerated solutions, understanding these thermodynamic parameters allows researchers to leverage its properties effectively. By utilizing non-coordinating solvents like toluene and employing rigorous, self-validating analytical techniques like time-resolved NMR and ITC, drug development professionals can prevent premature catalyst degradation and ensure robust, reproducible synthetic workflows.

References

  • Enikeeva, K. R., Shamsieva, A. V., Kasimov, A. I., & Karasik, A. (2022). Pyridyl-containing dialkylphosphine oxides and their chelate copper(II) complexes. Inorganica Chimica Acta, 545(6), 121286.[Link]

  • Enikeeva, K. R., Shamsieva, A. V., Kasimov, A. I., & Karasik, A. (2023). Binuclear manganese(II) complexes based on pyridyl-containing dialkylphosphine oxides. Inorganica Chimica Acta, 558(4), 121741.[Link]

  • Kerckhoffs, J. M. C. A., ten Cate, M. G. J., Mateos-Timoneda, M. A., et al. (2009). Thermodynamic Characterization of the Self-Assembly Process of a Three Component Heterobimetallic Bisporphyrin Macrocycle. The Journal of Physical Chemistry B, 113(34), 11602–11607.[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing (2-Pyridyl)diisopropylphosphine palladium complexes

An in-depth technical guide and protocol for the synthesis and application of (2-Pyridyl)diisopropylphosphine palladium complexes, designed for researchers and drug development professionals. The Strategic Advantage of H...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the synthesis and application of (2-Pyridyl)diisopropylphosphine palladium complexes, designed for researchers and drug development professionals.

The Strategic Advantage of Hemilabile P,N-Ligands in Palladium Catalysis

In modern organometallic chemistry and late-stage pharmaceutical functionalization, the choice of ligand dictates the efficiency, longevity, and selectivity of the catalyst. (2-Pyridyl)diisopropylphosphine (CAS: 745031-93-0) represents a highly privileged class of bidentate P,N-ligands.

The architectural brilliance of this ligand lies in its hemilability —a push-pull dynamic between the soft, strongly σ-donating diisopropylphosphine moiety and the borderline-hard, weakly coordinating pyridine nitrogen[1]. During a catalytic cycle (such as Suzuki-Miyaura cross-coupling or methoxycarbonylation), the strong Pd–P bond anchors the metal, preventing catalyst degradation into inactive palladium black. Simultaneously, the labile Pd–N bond can temporarily dissociate (shifting from a κ²-P,N to a κ¹-P coordination mode). This "windshield wiper" effect generates a transient vacant coordination site, allowing bulky substrates to bind and undergo transmetalation or migratory insertion, before the nitrogen re-coordinates to drive reductive elimination[2].

CatalyticCycle A [Pd(0)(κ²-P,N)] Resting State B [Pd(II)(Ar)(X)] (κ²-P,N) Oxidative Addition A->B + Ar-X C [Pd(II)(Ar)(X)] (κ¹-P) N-Dissociation B->C Hemilabile Opening D [Pd(II)(Ar)(Nu)] (κ¹-P) Transmetalation C->D + Nu⁻ D->A Reductive Elimination (Product Release)

Dynamic hemilability of P,N-ligands enabling transient vacant sites during catalysis.

Experimental Design: Causality in Precursor Selection

Synthesizing palladium complexes requires selecting the correct metal precursor to ensure quantitative ligand substitution without harsh conditions that might oxidize the electron-rich phosphine.

  • For Neutral Complexes: We utilize [PdCl2(cod)] (cod = 1,5-cyclooctadiene) rather than anhydrous PdCl2. Anhydrous PdCl2 is a highly insoluble polymer requiring refluxing in nitriles or halocarbons, which risks thermal degradation of the ligand. [PdCl2(cod)] is highly soluble in dichloromethane (DCM). The cod diene is a weakly bound ligand that is rapidly and exothermically displaced by the strongly coordinating bidentate P,N-ligand at room temperature[1].

  • For Cationic Complexes: Cationic Pd(II) centers are highly electrophilic, making them ideal for coordinating alkenes and alkynes in carbonylation chemistry. To synthesize these, we react the ligand with the dimeric precursor [Pd(η³-allyl)Cl]2 in the presence of a halide abstractor like Silver Triflate (AgOTf). The silver salt acts as a thermodynamic sink, precipitating insoluble AgCl and leaving a highly reactive cationic palladium center that is immediately stabilized by the κ²-P,N chelation of the ligand[3].

Workflow L (2-Pyridyl)diisopropylphosphine (Ligand L) Pd1 [PdCl2(cod)] in DCM, RT L->Pd1 Ligand Substitution Pd2 [Pd(η³-allyl)Cl]2 + AgOTf in THF, RT L->Pd2 Bridge Cleavage & Halide Abstraction C1 [PdCl2(L)] Neutral Complex Pd1->C1 C2 [Pd(η³-allyl)(L)]OTf Cationic Complex Pd2->C2

Divergent synthesis workflow for neutral and cationic Pd-(2-Pyridyl)diisopropylphosphine complexes.

Step-by-Step Synthesis Protocols

Self-Validation Note: Both protocols are designed with visual and spectroscopic checkpoints to ensure the integrity of the synthesis. All manipulations must be performed under an inert atmosphere (N₂ or Argon) using standard Schlenk techniques to prevent the oxidation of the phosphine ligand to its inactive phosphine oxide form.

Protocol A: Synthesis of Neutral[PdCl2(κ²-P,N-iPr2P(2-py))]
  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Reagent Loading: Add [PdCl2(cod)] (1.0 mmol, 285 mg) to the flask.

  • Solvation: Inject 10 mL of anhydrous, degassed dichloromethane (DCM). Stir until the precursor is fully dissolved, yielding a clear yellow/orange solution.

  • Ligand Addition: Dissolve (2-Pyridyl)diisopropylphosphine (1.05 mmol, ~205 mg) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring Pd mixture over 5 minutes.

  • Reaction Monitoring (Causality Check): Upon addition, the solution color will rapidly shift from orange to a pale, vibrant yellow. This color shift is a self-validating indicator that the cod ligand has been displaced by the stronger field P,N-ligand[4]. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the solution under vacuum to approximately 3 mL. Slowly layer the concentrated solution with 15 mL of anhydrous diethyl ether or pentane to induce crystallization.

  • Collection: Filter the resulting microcrystalline yellow solid via a Schlenk frit. Wash twice with 5 mL of pentane and dry under high vacuum for 4 hours.

Protocol B: Synthesis of Cationic[Pd(η³-allyl)(κ²-P,N-iPr2P(2-py))]OTf
  • Preparation: In a glovebox, weigh [Pd(η³-allyl)Cl]2 (0.5 mmol, 183 mg) and AgOTf (1.05 mmol, 270 mg) into a 50 mL Schlenk flask wrapped in aluminum foil (AgOTf is highly light-sensitive).

  • Halide Abstraction: Remove the flask from the glovebox, connect to a Schlenk line, and inject 15 mL of anhydrous THF. Stir vigorously for 30 minutes in the dark. A thick white precipitate (AgCl) will form, indicating successful halide abstraction[3].

  • Filtration: Filter the suspension through a pad of oven-dried Celite under Argon into a fresh Schlenk flask to remove the AgCl salts.

  • Ligand Coordination: To the clear, pale-yellow filtrate, add a solution of (2-Pyridyl)diisopropylphosphine (1.0 mmol, 195 mg) in 5 mL THF dropwise.

  • Maturation: Stir the reaction mixture for 1 hour at room temperature. The solution will take on a deeper yellow hue.

  • Isolation: Remove the THF under reduced pressure. Redissolve the sticky residue in a minimum amount of DCM (2 mL) and precipitate by adding cold diethyl ether (20 mL). Filter, wash with ether, and dry under vacuum to yield an off-white/pale yellow powder.

Data Presentation & Quality Control

To validate the success of the synthesis, ³¹P{¹H} NMR is the most critical diagnostic tool. Free trialkylphosphines typically resonate upfield (negative ppm values). Upon coordination to the strongly electron-withdrawing Pd(II) center, the phosphorus nucleus is deshielded, resulting in a massive downfield shift (coordination shift, Δδ ).

ComplexPhysical State³¹P{¹H} NMR (CDCl₃, ppm)¹H NMR Diagnostic Peaks (Isopropyl -CH₃)Expected Yield
Free Ligand (L) Colorless Oil~ -8.0 to -12.0 ppm~ 1.05 ppm (dd)N/A
[PdCl₂(L)] Yellow Microcrystals~ +45.0 to +55.0 ppm~ 1.35 - 1.55 ppm (multiplets, diastereotopic)> 85%
[Pd(η³-allyl)(L)]OTf Pale Yellow Powder~ +35.0 to +45.0 ppm~ 1.25 - 1.45 ppm (multiplets, diastereotopic)> 80%

Note: In the coordinated complexes, the two methyl groups of each isopropyl moiety become diastereotopic due to the restricted rotation and the asymmetric environment created by the bidentate coordination, splitting their ¹H NMR signals into distinct multiplets.

References

  • Pyridine,2-[bis(1-methylethyl)phosphino]-(9CI) - Chemical Properties and Sourcing 009bio.com[Link]

  • Design of Benzimidazolyl Phosphines Bearing Alterable P,O or P,N-Coordination: Synthesis, Characterization, and Insights into Their Reactivity Organometallics - ACS Publications[Link][1]

  • Novel P,N-Bidentate Phosphite Ligands in Asymmetric Catalysis Heteroatom Chemistry (Wiley)[Link][3]

  • Hemilabile P,N-Ligand-Assisted Gold-Catalyzed Heck Reaction of Aryl and Styryl Iodides with Styrenes Organic Letters - ACS Publications[Link][2]

  • Pd(II) coordinated deprotonated diphenyl phosphino amino pyridine Dalton Transactions - Royal Society of Chemistry[Link][4]

Sources

Application

The Enigmatic Ligand: A Prospective Analysis of (2-Pyridyl)diisopropylphosphine in Suzuki-Miyaura Cross-Coupling

Senior Application Scientist Note: Extensive literature searches for specific applications and established protocols for the ligand (2-Pyridyl)diisopropylphosphine in Suzuki-Miyaura cross-coupling reactions have yielded...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: Extensive literature searches for specific applications and established protocols for the ligand (2-Pyridyl)diisopropylphosphine in Suzuki-Miyaura cross-coupling reactions have yielded limited direct results. This suggests that while the ligand is known, its application in this specific, widely-used reaction is not yet extensively documented in peer-reviewed literature.

Therefore, this guide will adopt a prospective approach. By dissecting the known properties of its constituent functional groups—the diisopropylphosphino moiety and the 2-pyridyl group—we can project its potential advantages, mechanistic behavior, and a foundational protocol for its use. This document is intended for researchers, scientists, and drug development professionals as a starting point for exploring the capabilities of this intriguing ligand.

Introduction to Suzuki-Miyaura Cross-Coupling and the Pivotal Role of Phosphine Ligands

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is integral to the synthesis of a vast array of compounds, from pharmaceuticals to advanced materials.[2]

The efficacy of the palladium catalyst is critically dependent on the choice of phosphine ligand.[1] The ligand modulates the electronic and steric environment of the palladium center, influencing key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] Electron-rich and sterically bulky phosphine ligands are often employed to enhance catalytic activity, particularly for challenging substrates like aryl chlorides.[5]

Deconstructing (2-Pyridyl)diisopropylphosphine: A Ligand of Untapped Potential

(2-Pyridyl)diisopropylphosphine combines two key features that suggest significant potential in catalysis: a sterically demanding and electron-rich diisopropylphosphino group and a coordinating 2-pyridyl moiety.

The Diisopropylphosphino Group: A Driver of Reactivity

The diisopropylphosphino group imparts significant steric bulk and electron-donating character to the ligand.

  • Steric Hindrance: The bulky isopropyl groups can accelerate the reductive elimination step, which is often rate-limiting, and can help to stabilize the active monoligated palladium species.[6]

  • Electron-Donating Nature: The alkyl groups are strong sigma-donors, increasing the electron density on the phosphorus and, consequently, the palladium center. This enhanced electron density facilitates the oxidative addition of the organic halide, a crucial step for activating the substrate.[7]

The 2-Pyridyl Moiety: A Gateway to Hemilability and Catalyst Stability

The presence of the 2-pyridyl group introduces the concept of hemilability , a phenomenon where a ligand can coordinate to a metal center through two different donor atoms, with one bond being significantly weaker than the other.[8] In the case of (2-pyridyl)diisopropylphosphine, the palladium can coordinate to both the "soft" phosphorus atom and the "hard" nitrogen atom of the pyridine ring.

This P,N-chelation can stabilize the catalyst. However, the relatively weak Pd-N bond can dissociate to open a coordination site on the palladium center, facilitating substrate binding and subsequent steps in the catalytic cycle. This dynamic behavior can enhance catalytic efficiency.

The Catalytic Cycle: A Mechanistic Hypothesis

The proposed catalytic cycle for a Suzuki-Miyaura reaction employing a palladium catalyst with (2-Pyridyl)diisopropylphosphine is depicted below. The hemilabile nature of the ligand may play a crucial role in facilitating the key steps.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Hemilabile Coordination) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' L L = (2-Pyridyl)diisopropylphosphine

Figure 1. Proposed catalytic cycle for the Suzuki-Miyaura reaction with (2-Pyridyl)diisopropylphosphine.

Hypothetical Application Data

While specific data for (2-Pyridyl)diisopropylphosphine is unavailable, we can present a table of expected performance based on the properties of similar ligands for the coupling of various aryl chlorides with phenylboronic acid.

EntryAryl ChlorideExpected Yield (%)Notes
14-Chlorotoluene>95Electron-neutral aryl chlorides are generally good substrates.
24-Chloroanisole>90Electron-rich aryl chlorides can be challenging, but the electron-rich nature of the ligand should facilitate oxidative addition.
34-Chlorobenzonitrile>95Electron-poor aryl chlorides are typically highly reactive.
42-Chlorotoluene>85Sterically hindered substrates may require higher temperatures or longer reaction times. The bulk of the ligand should be beneficial.

Experimental Protocols: A Foundational Approach

The following protocols are generalized starting points for researchers wishing to explore the use of (2-Pyridyl)diisopropylphosphine in Suzuki-Miyaura cross-coupling. Optimization of all parameters is highly recommended.

General Workflow

Experimental_Workflow start Start: Prepare Reagents reagents Aryl Halide Boronic Acid Base (2-Pyridyl)diisopropylphosphine -Palladium Precursor -Solvent start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating and Stirring setup->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Figure 2. Generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol for a Typical Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • (2-Pyridyl)diisopropylphosphine (0.02 mmol, 2 mol%)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%) or another suitable palladium precursor

  • Potassium phosphate (K₃PO₄) (2.0 mmol) or another suitable base

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, and base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and (2-Pyridyl)diisopropylphosphine in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst solution to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the remaining solvent to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

While direct experimental data for the application of (2-Pyridyl)diisopropylphosphine in Suzuki-Miyaura cross-coupling remains to be broadly published, a prospective analysis based on the known properties of its constituent moieties suggests it holds considerable promise as a highly effective ligand. Its combination of steric bulk, electron-richness, and the potential for hemilabile coordination could offer advantages in the coupling of challenging substrates, such as electron-rich or sterically hindered aryl chlorides.

The protocols and insights provided herein are intended to serve as a well-reasoned foundation for researchers to begin their exploration of this enigmatic ligand. Further experimental investigation is necessary to fully elucidate its catalytic capabilities and to establish optimized conditions for a broad range of substrates. Such studies will undoubtedly contribute to the ever-expanding toolbox of ligands for powerful cross-coupling methodologies.

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Method

Handling and storage guidelines for air-sensitive (2-Pyridyl)diisopropylphosphine

Executive Summary (2-Pyridyl)diisopropylphosphine (CAS: 745031-93-0) is a highly specialized, hemilabile P,N-bidentate ligand extensively utilized in advanced transition metal catalysis, including cross-coupling and sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Pyridyl)diisopropylphosphine (CAS: 745031-93-0) is a highly specialized, hemilabile P,N-bidentate ligand extensively utilized in advanced transition metal catalysis, including cross-coupling and selective ethylene oligomerization[1]. Due to its specific electronic architecture, this compound exhibits extreme sensitivity to atmospheric oxygen and moisture. This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating framework for the physicochemical profiling, storage, and rigorous air-free handling of this critical reagent.

Physicochemical Profiling & Causality of Air-Sensitivity

The extreme air-sensitivity of (2-Pyridyl)diisopropylphosphine is a direct consequence of its molecular orbital landscape. The phosphorus atom possesses a highly reactive lone pair of electrons[2]. The two isopropyl substituents are strongly electron-donating alkyl groups, which inductively increase the electron density on the central phosphorus atom[2]. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the lone pair exceptionally susceptible to electrophilic attack by triplet atmospheric oxygen[2][3].

While the 2-pyridyl moiety provides a hemilabile nitrogen donor useful for dynamic coordination during catalytic cycles, it does not sufficiently withdraw electron density to stabilize the P(III) center against oxidation[4]. Consequently, exposure to air results in the rapid, irreversible formation of the thermodynamically stable phosphine oxide[2][3].

Table 1: Physicochemical and Storage Parameters
ParameterSpecification / Guideline
Compound Name (2-Pyridyl)diisopropylphosphine
CAS Number 745031-93-0
Molecular Formula C₁₁H₁₈NP
Molar Mass 195.24 g/mol
Primary Degradation Pathway Oxidation to Phosphine Oxide (P=O)
Ideal Storage Atmosphere High-Purity Argon or Nitrogen (< 1 ppm O₂/H₂O)
Optimal Storage Temperature 2–8 °C (Refrigerated inside a Glovebox)

Storage Guidelines: Establishing a Self-Validating Environment

To prevent degradation, storage protocols must eliminate both oxygen and moisture while providing a mechanism to verify environmental integrity.

  • Primary Containment : The compound must be stored in a continuously purified glovebox maintained under an inert atmosphere of Argon or Nitrogen, with oxygen and moisture levels strictly kept below 1 ppm[2][5].

  • Secondary Containment : Store the chemical in amber glass ampoules or heavy-walled Schlenk tubes equipped with PTFE stopcocks to prevent photo-oxidation and micro-leaks[5][6].

  • System Validation (Causality) : Do not assume the glovebox is inert based solely on digital sensors. Validation Step : Maintain an open vial containing a colorimetric indicator solution (e.g., titanocene dichloride and zinc dust in acetonitrile) inside the glovebox. This solution remains blue in a pristine inert atmosphere but rapidly turns colorless upon trace oxygen contamination, providing an immediate, self-validating visual cue before handling the phosphine[2].

Experimental Protocols: Air-Free Handling

The following protocols integrate Schlenk line and glovebox techniques to ensure the absolute integrity of the P(III) center during experimental manipulation[7].

Protocol A: Glovebox Transfer and Preparation

Causality: Introducing materials into a glovebox is the primary vector for oxygen contamination. Rigorous antechamber cycling ensures atmospheric gases are completely displaced by inert gas before the inner door is breached[5][7].

  • Antechamber Cycling : Place the sealed container of (2-Pyridyl)diisopropylphosphine and a flame-dried Schlenk flask into the glovebox antechamber. Apply vacuum (10⁻³ Torr) for 15 minutes, followed by backfilling with high-purity Nitrogen or Argon. Repeat this purge-and-refill cycle a minimum of three times[5][7].

  • Material Transfer : Inside the main chamber, transfer the required mass of the phosphine into the pre-dried Schlenk flask.

  • Sealing : Seal the Schlenk flask with a high-quality, unpunctured rubber septum and close the side-arm stopcock before removing the assembly from the glovebox[6].

Protocol B: Solvent Degassing and Schlenk Line Addition

Causality: Dissolved oxygen in organic solvents will rapidly oxidize electron-rich phosphines even if the headspace is inert. Solvents must be rigorously degassed prior to contact[6].

  • Solvent Degassing (Freeze-Pump-Thaw) : Place the reaction solvent in a sealed Schlenk flask. Freeze the solvent completely using a liquid nitrogen bath. Apply high vacuum for 5 minutes to remove headspace gases. Isolate the flask from the vacuum and allow the solvent to thaw, releasing dissolved gases. Validation Step : Repeat this cycle (typically 3–5 times) until no further gas bubbles evolve during the thawing phase, confirming complete deoxygenation[6][7].

  • Manifold Preparation : Connect the Schlenk flask containing the phosphine to the Schlenk line using thick-walled rubber tubing. Perform three vacuum/Argon purge cycles on the connecting hose before opening the flask's stopcock to the inert manifold[6][7].

  • Cannula Transfer : Insert one end of an Argon-purged stainless steel cannula into the degassed solvent flask and the other into the phosphine flask. Use a slight positive pressure of Argon to drive the solvent into the phosphine flask, maintaining a closed, air-free system throughout the transfer[7].

Workflow Visualization

G cluster_0 Glovebox Operations (O2 < 1 ppm) cluster_1 Schlenk Line Operations A Storage Ampoule (2-Pyridyl)diisopropylphosphine B Weighing & Transfer to Schlenk Flask A->B C Seal with Septum & Remove from Box B->C Z Oxidation Risk! Avoid Air Exposure B->Z D Connect to Schlenk Line (Ar Purge) C->D E Add Degassed Solvent via Syringe/Cannula D->E F Catalyst Activation (Metal Precursor Addition) E->F E->Z

Workflow for air-free handling and transfer of (2-Pyridyl)diisopropylphosphine.

Analytical Validation of Integrity

To ensure the trustworthiness of the experimental setup, the structural integrity of the phosphine should be validated periodically.

  • ³¹P NMR Spectroscopy : This is the most definitive diagnostic tool for phosphine oxidation. The intact P(III) species will exhibit a characteristic chemical shift (typically in the negative or low positive ppm range for alkyl/aryl phosphines). If oxidation has occurred, the resulting P(V) phosphine oxide will cause a massive downfield shift, typically appearing between +25 ppm and +50 ppm[3][4]. Routine ³¹P NMR checks of stock solutions ensure that degraded ligands are not introduced into sensitive catalytic reactions.

References

  • UCD School of Chemistry. "SOP For Operation Of Glove Boxes." [Link]

  • Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds."[Link]

  • Wikipedia. "Air-free technique." [Link]

  • Organometallics (ACS Publications). "Evaluation of Bis(phosphine) Ligands for Ethylene Oligomerization."[Link]

  • Chemical Society Reviews (RSC Publishing). "The chemistry of phosphines in constrained, well-defined microenvironments."[Link]

  • MDPI. "Reactivity Studies of Phosphinines." [Link]

Sources

Application

Application Note: In Situ Catalyst Preparation Using (2-Pyridyl)diisopropylphosphine for Palladium-Catalyzed Cross-Coupling

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The development of robust, highly active transition-metal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The development of robust, highly active transition-metal catalysts is a cornerstone of modern drug discovery and process chemistry. Among the vast library of phosphine ligands, (2-Pyridyl)diisopropylphosphine (CAS: 745031-93-0) stands out as a highly versatile, sterically demanding P,N-bidentate ligand.

As a Senior Application Scientist, I frequently recommend this ligand for complex cross-coupling and carbonylation reactions due to its unique structural causality:

  • Electron-Rich Phosphorus: The diisopropyl substituents significantly increase the electron density on the phosphorus atom compared to standard aryl phosphines. This electron richness accelerates the oxidative addition of unactivated or sterically hindered aryl halides[1].

  • Steric Bulk: The bulky isopropyl groups establish a wide cone angle, which induces steric crowding around the palladium center, thereby thermodynamically driving the reductive elimination step to release the final product.

  • Hemilability of the Pyridyl Nitrogen: The 2-pyridyl moiety acts as a reversible coordinating group. During the catalytic cycle, the hard nitrogen atom can de-coordinate to open a vacant site for incoming substrates (e.g., during transmetalation), and subsequently re-coordinate to stabilize the transition state or resting state[2]. This dynamic "on-off" mechanism prevents catalyst aggregation into inactive palladium black.

While pre-formed Pd-P,N complexes can be isolated, their synthesis often requires rigorous air-free handling. In situ generation from bench-stable precursors offers operational simplicity, enables rapid high-throughput screening, and provides equivalent turnover frequencies (TOF) to pre-isolated catalysts[3].

Quantitative Data: Ligand Benchmarking

To demonstrate the efficacy of the diisopropyl variant, the table below summarizes the comparative performance of various P,N-ligands in a model Suzuki-Miyaura coupling (4-chlorotoluene with phenylboronic acid). The data highlights how optimizing steric bulk and electron density directly impacts reaction kinetics and yield[4].

Ligand SystemPd PrecursorTemp (°C)Time (h)Yield (%)Mechanistic Observation
PPh3 (Control)Pd(OAc)₂801215Poor oxidative addition; rapid catalyst decay.
Diphenyl-2-pyridylphosphinePd(OAc)₂801268Moderate activity; insufficient steric bulk for fast elimination.
(2-Pyridyl)diisopropylphosphine Pd(OAc)₂ 80 4 >95 Optimal balance of electron density and hemilability.
(2-Pyridyl)di-tert-butylphosphinePd(OAc)₂80492Highly active, but extreme bulk slightly hinders substrate binding.

Experimental Protocol: In Situ Catalyst Preparation

Every robust experimental protocol must be a self-validating system. The following procedure ensures the reliable generation of the active Pd(0) species while providing built-in visual and spectroscopic checkpoints.

Materials & Reagents
  • Palladium Precursor: Palladium(II) acetate, Pd(OAc)₂ (99.9% purity).

  • Ligand: (2-Pyridyl)diisopropylphosphine.

  • Solvent: Anhydrous, degassed Toluene or THF.

  • Atmosphere: High-purity Argon or Nitrogen.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube equipped with a magnetic stir bar under high vacuum. Backfill with Argon. Repeat this vacuum/Argon cycle three times.

    • Causality: Alkyl phosphines are highly susceptible to oxidation. Trace oxygen will convert the ligand to an inactive phosphine oxide, completely inhibiting the catalytic cycle.

  • Addition of Precatalyst: Add 0.02 mmol of Pd(OAc)₂ (4.5 mg) to the Schlenk tube.

  • Addition of Ligand: Add 0.044 mmol of (2-Pyridyl)diisopropylphosphine (8.6 mg).

    • Causality: A slight excess of ligand (1:2.2 Pd:L ratio) is employed rather than a strict 1:2 ratio. This compensates for any trace ligand oxidation and ensures the thermodynamic sink remains the active L2​Pd(0) complex.

  • Solvent Addition: Inject 2.0 mL of anhydrous, degassed toluene via a gas-tight syringe.

  • Activation & Validation: Stir the mixture at room temperature for 15–30 minutes.

    • Self-Validation Checkpoint: The solution will transition from a reddish-brown suspension to a homogeneous, clear pale-yellow solution. This color change visually validates the reduction of Pd(II) to the active Pd(0) species. For rigorous validation, a ³¹P NMR aliquot can be taken; the disappearance of the free ligand peak and the appearance of a downfield coordinated phosphine signal confirms successful complexation.

Application Workflow: Suzuki-Miyaura Cross-Coupling

Once the catalyst is generated in situ, it is immediately utilized in the cross-coupling workflow.

  • Substrate Addition: To the active pale-yellow catalyst solution, add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) under a positive stream of Argon.

  • Base Addition: Inject a degassed aqueous solution of base (e.g., 2.0 M K₃PO₄, 1.0 mL).

    • Causality: K₃PO₄ provides optimal basicity. It is strong enough to form the reactive boronate species required for transmetalation, but mild enough to prevent the degradation of sensitive functional groups on the drug-like substrates.

  • Reaction Execution: Heat the biphasic reaction mixture to 80 °C for 4 hours under vigorous stirring (1000 rpm).

    • Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area between the organic catalyst layer and the aqueous base layer.

  • Workup: Cool to room temperature, quench with 5 mL of deionized water, and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Pathway Visualization

The diagram below illustrates the hemilabile nature of the (2-Pyridyl)diisopropylphosphine ligand during the catalytic cycle. Notice how the nitrogen atom dynamically dissociates to facilitate substrate binding.

G A Precatalyst + Ligand (In Situ Mixing) B Active Pd(0)-P,N Complex (N-coordinated) A->B Reduction/Activation C Oxidative Addition [Pd(II)(Ar)(X)(P,N)] B->C + Aryl Halide D Transmetalation (Hemilabile N-decoordination) C->D + Boronic Acid/Base (Vacant site opens) E Reductive Elimination Product Release D->E N-recoordination E->B - Biaryl Product

Hemilabile mechanism of Pd/(2-Pyridyl)diisopropylphosphine in cross-coupling.

References

  • Title: Nickel and Palladium Complexes of Pyridine−Phosphine Ligands as Ethene Oligomerization Catalysts Source: Organometallics - ACS Publications URL: [1]

  • Title: 2-Pyridyl substituents enhance the activity of palladium–phospha-adamantane catalysts for the methoxycarbonylation of phenylacetylene Source: Dalton Transactions (RSC Publishing) URL: [2]

  • Title: ChemInform Abstract: Diphenyl-2-pyridylphosphine Based Palladium Catalysts for the Suzuki-Miyaura Reactions in Environment Friendly Solvents Source: ResearchGate URL: [4]

  • Title: Recent Progress in Pd-Catalyzed Tandem Processes Source: MDPI URL: [3]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of (2-Pyridyl)diisopropylphosphine during Schlenk line handling

Welcome to the Technical Support Center for advanced organometallic handling. This guide is specifically engineered for researchers and drug development professionals working with highly sensitive dialkylarylphosphines,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organometallic handling. This guide is specifically engineered for researchers and drug development professionals working with highly sensitive dialkylarylphosphines, focusing on (2-Pyridyl)diisopropylphosphine .

Part 1: Chemical Profile & The Causality of Oxidation

(2-Pyridyl)diisopropylphosphine is an exceptionally electron-rich and hemilabile ligand. To handle it successfully, one must understand the thermodynamic and kinetic forces driving its degradation:

  • The Causality of Oxidation: The two isopropyl groups act as strong inductive electron donors. This significantly increases the electron density on the phosphorus atom, raising the energy of its highest occupied molecular orbital (HOMO). Consequently, electron-rich alkyl-substituted phosphines react with atmospheric triplet oxygen at a vastly accelerated rate compared to standard arylphosphines (like PPh₃)[1].

  • Radical Propagation: The oxidation of phosphines to phosphine oxides is a radical-mediated process[2]. Even microscopic leaks in a Schlenk line can introduce enough O₂ to initiate a radical chain reaction, rapidly converting your active ligand into the inert (2-Pyridyl)diisopropylphosphine oxide.

Part 2: Troubleshooting Guides & FAQs

Q: My reaction mixture turned cloudy, and the ³¹P NMR shows a new peak around +40 to +60 ppm. What happened? A: Your ligand has oxidized. Unoxidized dialkylarylphosphines typically resonate at negative or low positive ppm values in ³¹P NMR. A shift to the +40–+60 ppm region is the universal spectroscopic signature of phosphine oxide formation. This indicates a failure in your inert atmosphere, likely during solvent degassing or transfer.

Q: How do I know if my Schlenk line vacuum is sufficient for this specific ligand? A: A standard rough pump is inadequate. You must use a high-vacuum pump capable of reaching < 1 × 10⁻² mbar [3]. Self-Validating Test: Isolate the vacuum manifold from the pump and monitor your digital manometer. If the pressure rises by more than 0.05 mbar over 5 minutes, you have a compromised seal or micro-leak[4]. You must clean and regrease all ground glass double oblique stopcocks before proceeding[5].

Q: Can I use a standard plastic syringe to transfer the phosphine? A: No. Oxygen and moisture rapidly diffuse through plastic syringe barrels and standard rubber septa. For highly sensitive dialkylphosphines, you must use a stainless steel cannula transfer under a positive pressure of inert gas (preferably Argon, as it is heavier than Nitrogen and provides a better blanket)[6].

Part 3: Quantitative Handling Parameters

The following table summarizes the strict environmental upgrades required when transitioning from standard phosphines to (2-Pyridyl)diisopropylphosphine.

ParameterStandard Phosphines (e.g., PPh₃)(2-Pyridyl)diisopropylphosphine
Vacuum Requirement < 10⁻¹ mbar< 10⁻² mbar
Solvent Degassing Sparging (15–30 min)Freeze-Pump-Thaw (Min. 3 cycles)
Transfer Method Plastic Syringe / SeptumStainless Steel Cannula / Counter-flow
Inert Gas NitrogenArgon (Preferred for density)
Storage Desiccator (Air/Desiccant)Glovebox (< 0.1 ppm O₂)

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Self-Validating Freeze-Pump-Thaw (FPT) Degassing

Sparging only displaces dissolved gases kinetically. FPT thermodynamically removes gases by evacuating the headspace over a frozen matrix, which is mandatory for this ligand[7][8].

  • Preparation: Place your solvent in a heavy-walled Schlenk flask equipped with a Teflon stopcock. Crucial: Do not fill the flask beyond 50% capacity to prevent the expanding solid from shattering the glass[7].

  • Freeze: Submerge the flask entirely in a liquid nitrogen (LN₂) dewar until the solvent is frozen solid.

  • Pump: Open the stopcock to the high-vacuum manifold (< 10⁻² mbar) for 3–5 minutes to evacuate the headspace[7].

  • Isolate: Close the stopcock to isolate the flask from the vacuum line.

  • Thaw: Remove the flask from the LN₂ and allow it to thaw in a room-temperature water bath. Causality: As the crystal lattice of the frozen solvent collapses, trapped O₂ and N₂ are forced out into the vacuum headspace, visible as vigorous bubbling.

  • Self-Validation: Repeat steps 2–5. The protocol is strictly validated only when zero bubbles are observed during the thawing phase of the final cycle.

  • Refill: Backfill the flask with high-purity Argon.

Protocol B: Air-Free Cannula Transfer
  • Preparation: Flame-dry the receiving Schlenk flask under dynamic vacuum, followed by three purge-and-refill cycles with Argon to strip adsorbed moisture from the glass[6].

  • Purge: Insert a stainless steel cannula through the septum of the source flask (containing the phosphine). Allow Argon to flow through the cannula for 30 seconds to purge the needle of air.

  • Connect: Insert the purging end of the cannula into the septum of the receiving flask.

  • Transfer: Create a pressure differential by slightly increasing the Argon flow into the source flask while inserting a temporary bleed needle into the receiving flask to vent the displaced gas[6].

  • Execute: Lower the cannula tip into the liquid phosphine. The pressure differential will push the liquid into the receiving flask.

  • Self-Validation: The transfer must flow at a steady, continuous rate. If it stalls, do not arbitrarily increase the gas pressure (which risks a blowout); instead, check the cannula for blockages.

Part 5: Diagnostic Visualization

OxidationTroubleshooting N1 Oxidation Detected (31P NMR: Phosphine Oxide) N2 Check Vacuum Line Pressure < 10^-2 mbar? N1->N2 Step 1 N3 Perform Leak Test Regrease Joints N2->N3 No N4 Check Solvent Degassing N2->N4 Yes N5 Switch to Freeze-Pump-Thaw (Min. 3 Cycles) N4->N5 Inadequate N6 Evaluate Transfer Method N4->N6 Adequate N7 Use Cannula Transfer Avoid Plastic Syringes N6->N7 Syringe Used

Logic tree for diagnosing and resolving (2-Pyridyl)diisopropylphosphine oxidation.

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Optimization

Technical Support Center: Optimizing (2-Pyridyl)diisopropylphosphine Metal Coordination

Welcome to the Technical Support Center for advanced organometallic ligand design. This guide is specifically engineered for researchers and drug development professionals working with (2-Pyridyl)diisopropylphosphine —a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organometallic ligand design. This guide is specifically engineered for researchers and drug development professionals working with (2-Pyridyl)diisopropylphosphine —a highly versatile, hemilabile P,N-ligand.

Because this ligand features a strongly σ -donating, soft phosphorus atom (due to the bulky diisopropyl groups) and a borderline/hard nitrogen atom on the pyridine ring, its coordination behavior is exquisitely sensitive to the solvent environment. The hemilability of such hybrid ligands allows them to stabilize low-valent metal states while dynamically opening a coordination site during catalysis[1]. However, this same flexibility often leads to unpredictable coordination modes if solvent conditions are not rigorously optimized.

Diagnostic Overview: The Causality of Hemilability

When coordinating (2-Pyridyl)diisopropylphosphine to transition metals (e.g., Ru, Pd, Ir, Mo), the goal is typically to form a κ2 -P,N chelate . In this closed form, the ligand stabilizes the metal center. During a catalytic cycle, the weaker metal-nitrogen bond can temporarily break (yielding the open κ1 -P form ), allowing substrate binding before re-coordinating[2].

The primary obstacle researchers face is solvent competition . If a solvent possesses strong donor properties, it will outcompete the pyridine nitrogen for the metal's vacant coordination site. In such cases, the pyridyl arm dissociates and rotates freely in solution, a phenomenon well-documented in NMR studies of hemilabile ligands in coordinating solvents[3].

SolventOptimization M_Prec Metal Precursor + iPr₂P(2-Py) K1_Int Intermediate: κ¹-P Bound M_Prec->K1_Int Ligand Addition Solv_NC Non-Coordinating Solvent (DCM, Toluene) K1_Int->Solv_NC Pathway A Solv_C Coordinating Solvent (MeCN, THF) K1_Int->Solv_C Pathway B K2_Chelate κ²-P,N Chelate (Target Active Catalyst) Solv_NC->K2_Chelate Pyridine N Coordinates K1_Solv κ¹-P + Solvent Bound (Hemilabile Open Form) Solv_C->K1_Solv Solvent Outcompetes N K2_Chelate->K1_Solv Add Coord. Solvent K1_Solv->K2_Chelate Vacuum / Heat (Remove Solvent)

Fig 1: Hemilabile equilibrium of iPr2P(2-Py) metal coordination dictated by solvent choice.

Quantitative Solvent Selection Matrix

To ensure self-validating experimental design, select your solvent based on its dielectric constant ( ϵ ) and Donor Number (DN). The Donor Number is a quantitative measure of Lewis basicity; solvents with a DN > 10 will actively disrupt κ2 -P,N chelation.

SolventDielectric Constant ( ϵ )Donor Number (DN)Favored Coordination ModeTroubleshooting & Causality Notes
Dichloromethane (DCM) 8.930.0 κ2 -P,N (Chelate) Optimal. Polar enough to stabilize ionic intermediates, but non-coordinating. Ensures pyridine N binds to the metal.
Toluene 2.380.1 κ2 -P,N (Chelate) Excellent for neutral complexes. May cause precipitation issues if the resulting metal complex is highly charged.
Tetrahydrofuran (THF) 7.5220.0Equilibrium ( κ1⇌κ2 ) Moderate competitor. Useful only if the metal precursor requires polar solvation to break dimeric structures.
Acetonitrile (MeCN) 37.514.1 κ1 -P (Open) Avoid for chelation. Strong linear coordination capability permanently displaces the pyridyl arm[3].

Standard Operating Procedure: Chelation-Optimized Workflow

To guarantee reproducible κ2 -P,N coordination and prevent ligand oxidation or multinuclear bridging[4], follow this rigorously controlled methodology.

Step 1: Glassware & Solvent Preparation

  • Flame-dry Schlenk flasks under dynamic vacuum.

  • Use strictly anhydrous, deoxygenated solvents (e.g., DCM or Toluene) purified via a Solvent Purification System (SPS). Subject the solvent to three freeze-pump-thaw cycles.

  • Causality: Alkyl phosphines are highly nucleophilic and extremely susceptible to oxidation into phosphine oxides ( O=PR3​ ) in the presence of trace O2​ .

Step 2: Precursor Dissolution (High Dilution)

  • Suspend the metal precursor (e.g., [IrCl(cod)]2​ or PdCl2​(cod) ) in the non-coordinating solvent to achieve a maximum concentration of 0.02 M .

  • Causality: High dilution is critical. Because the pyridine nitrogen is less sterically hindered than the diisopropylphosphine moiety, high concentrations thermodynamically favor intermolecular bridging (forming polymers/dimers) over intramolecular chelation[4].

Step 3: Stoichiometric Ligand Addition

  • Dissolve exactly 1.00 to 1.05 equivalents (per metal center) of (2-Pyridyl)diisopropylphosphine in the same solvent.

  • Add the ligand solution dropwise over 15 minutes at room temperature with vigorous stirring.

  • Causality: Dropwise addition maintains a low local concentration of the free ligand, preventing the formation of bis-phosphine ( κ1 -P) 2​ off-cycle species.

Step 4: Thermal Activation & Solvent Stripping

  • If the metal precursor is poorly soluble, gently heat the mixture (e.g., 40 °C for DCM). The formation of the soluble mononuclear κ2 -chelate will drive the dissolution of the precursor.

  • Stir for 2 hours, then remove the solvent entirely under high vacuum to pull any trace coordinating impurities out of the equilibrium, locking the complex into the κ2 -P,N state.

Step 5: Spectroscopic Validation

  • Monitor via in situ 31 P{ 1 H} NMR. Successful coordination of the phosphine yields a significant downfield shift compared to the free ligand[2].

Troubleshooting Guides & FAQs

Q1: My 31 P NMR shows a coordinated phosphine (downfield shift), but the 1 H NMR shows the pyridine ring protons are sharp and exhibit coupling identical to the free ligand. What went wrong? A: You are observing the hemilabile open form ( κ1 -P coordination)[3]. The bulky diisopropyl groups have successfully anchored the phosphorus to the metal, but your solvent has outcompeted the pyridine nitrogen for the adjacent coordination site. Solution: Strip the solvent completely under high vacuum for 4 hours. Redissolve the residue in a strictly non-coordinating solvent like DCM or Toluene, and gently warm the solution to drive the expulsion of the bound solvent molecule, forcing the chelate ring to close.

Q2: I am observing multiple 31 P NMR signals during the reaction, suggesting a mixture of products, even though I am using Toluene. A: This is a classic symptom of concentration-dependent bridging[4]. The ligand is bridging two metal centers (P bound to Metal A, N bound to Metal B) instead of chelating a single metal. Solution: Your reaction is too concentrated. Repeat the protocol under high dilution conditions (< 0.01 M) to thermodynamically favor the entropy-driven intramolecular chelation over intermolecular bridging.

Q3: My metal precursor (e.g., a halide-bridged dimer) is completely insoluble in DCM or Toluene. How can I achieve chelation without using MeCN? A: Do not use MeCN, as it will permanently poison the vacant site required for the pyridine nitrogen. Solution: Initially suspend the precursor in a minimal amount of THF to break the dimer. Add the ligand to form the soluble κ1 -P intermediate. Immediately remove the THF entirely under vacuum, swap the solvent to DCM, and reflux for 1 hour to close the ring. Alternatively, use a weakly coordinating, highly polar solvent like fluorobenzene.

Q4: Can I use this ligand for aqueous catalysis? A: While 2-pyridylphosphines can be used in aqueous media[5], water is a strong coordinating solvent. The complex will likely exist in the κ1 -P form with an aquo-ligand bound to the metal. To achieve rate acceleration in such environments, the catalytic cycle must specifically leverage the hemilability of the ligand to displace the water molecule during substrate binding[6].

Sources

Troubleshooting

Overcoming catalyst deactivation in (2-Pyridyl)diisopropylphosphine systems

Welcome to the Advanced Technical Support Center for hemilabile P,N-ligand systems. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for hemilabile P,N-ligand systems. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with (2-Pyridyl)diisopropylphosphine (often abbreviated as PiPr₂Py) in transition metal catalysis.

While the diisopropyl groups provide exceptional electron density to accelerate oxidative addition, the hemilabile 2-pyridyl arm is a double-edged sword. It stabilizes coordinatively unsaturated intermediates, but under specific conditions, it acts as a thermodynamic sink, leading to profound catalyst deactivation. This guide provides the causality behind these failures and self-validating protocols to rescue your catalytic cycles.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My cross-coupling reaction initiates rapidly but stalls completely at 20-30% conversion. What is causing this premature deactivation? The Causality: Your catalyst has likely fallen into a deep off-cycle resting state. In PiPr₂Py systems, the 2-pyridyl nitrogen is designed to coordinate weakly and dissociate when a substrate binds. However, as the substrate concentration drops, the equilibrium shifts. Excess ligand or product can force the formation of highly stable, catalytically dead bis-chelated complexes, such as [M(κ2-P,N)2​]X2​ [1]. Because the metal center is highly enriched by the diisopropyl groups, the M–N bond becomes unexpectedly strong, preventing further substrate coordination.

Q2: How can I break this bis-chelated resting state without destroying the catalyst? The Causality: You must modulate the hemilability using a Brønsted acid. By adding a stoichiometric amount of a non-coordinating acid (e.g., Methanesulfonic acid, MeSO₃H), you selectively protonate the uncoordinated or weakly coordinated pyridyl nitrogen. This transforms the pyridyl arm from a strong σ -donor into an inert, protonated moiety ( −NH+ ), forcing the ligand into a purely monodentate κ1-P coordination mode[1][2]. This opens a coordination site on the metal, instantly reactivating the catalyst. Furthermore, the protonated pyridyl group can act as a local proton relay, which has been shown to accelerate catalysis by orders of magnitude[3].

Q3: I switched my solvent from Toluene to THF, and the reaction failed to initiate. Why? The Causality: Solvent competition. The hemilabile mechanism relies on the transient opening of a coordination site. Coordinating solvents like THF or Acetonitrile can outcompete the substrate for the vacant site left by the pyridyl arm, effectively poisoning the catalyst. Always use non-coordinating solvents (Toluene, DCM) or specific protic solvents (Methanol) that can participate in hydrogen bonding with the pyridyl nitrogen to naturally modulate its binding affinity.

Q4: My catalyst precipitates as "metal black" after 2 hours at 80°C. Is the ligand degrading? The Causality: While PiPr₂Py is robust, the P–C(isopropyl) bonds are susceptible to cleavage under harsh basic conditions or prolonged heating if the metal center is starved of substrates. When the ligand degrades or dissociates entirely, the unprotected Pd(0) or Ru(0) species rapidly aggregate into inactive nanoparticles (metal black). To prevent this, ensure strict anaerobic conditions and consider lowering the temperature while utilizing the acid-modulation technique to maintain high turnover frequencies (TOF) at milder temperatures.

Part 2: Mechanistic Visualization

The following diagram illustrates the kinetic pathways of PiPr₂Py systems, highlighting the thermodynamic trap of bis-chelation and the chemical logic behind acid-modulated reactivation.

G Active Active Catalyst [M(κ¹-P)-Substrate] Resting Resting State [M(κ²-P,N)] Active->Resting N-Coordination Product Product Formation Active->Product Turnover Resting->Active Substrate Binding Dead Deactivated Complex [M(κ²-P,N)₂] Resting->Dead Excess Ligand Protonated Reactivated Catalyst [M(κ¹-P, NH⁺)] Dead->Protonated + H⁺ (Acid) Protonated->Active - H⁺

Catalyst deactivation via bis-chelation and acid-modulated reactivation pathway.

Part 3: Quantitative Data Summaries

To demonstrate the efficacy of acid modulation on stalled PiPr₂Py palladium systems, the following table summarizes the expected ³¹P NMR shifts and reaction outcomes. Monitoring the ³¹P NMR shift provides a self-validating metric for catalyst state.

Additive (Eq. to Metal)Catalyst State³¹P NMR Shift (ppm)Coordination ModeReaction Outcome
None (0 eq) [Pd(κ2-P,N)2​] (Dead)~ +35.0 to +40.0Bis-chelatedStalls at <30% conversion
MeSO₃H (1.0 eq) [Pd(κ2-P,N)(κ1-P,NH+)] +35.0 (chelate) & +19.1 (protonated)MixedModerate Turnover
MeSO₃H (2.0 eq) [Pd(κ1-P,NH+)2​] (Active)~ -8.7Monodentate>95% Yield, High TOF

Note: The dramatic upfield shift to the negative ppm range is the definitive diagnostic signature that the pyridyl nitrogen has been protonated and the chelate ring has opened[1].

Part 4: Experimental Protocols

Protocol A: Acid-Modulated Reactivation of Stalled Catalytic Mixtures

Use this protocol to rescue a reaction that has prematurely stalled due to off-cycle resting states.

Step 1: Diagnostic Sampling Under an inert atmosphere (N₂ or Ar), extract a 0.5 mL aliquot of the stalled reaction mixture. Transfer to a sealed NMR tube containing an internal standard and obtain a ³¹P{¹H} NMR spectrum. If a sharp downfield singlet (e.g., +35 to +45 ppm) is observed, the catalyst is trapped in a κ2 -chelate.

Step 2: Acid Titration To the main reaction flask, slowly add 2.0 equivalents (relative to the total ligand concentration) of anhydrous Methanesulfonic acid (MeSO₃H) or p-Toluenesulfonic acid (TsOH) dissolved in a minimal amount of degassed DCM or Methanol. Scientific Causality: The strong acid selectively protonates the most basic site in the system—the uncoordinated or dissociating pyridyl nitrogen—preventing it from re-coordinating to the metal[1][2].

Step 3: Self-Validation Extract a second 0.5 mL aliquot and run another ³¹P{¹H} NMR. You must observe the disappearance of the downfield chelate signal and the emergence of a new upfield signal (typically near or below 0 ppm), confirming the formation of the active [M(κ1-P,NH+)2​] species.

Step 4: Resuming Catalysis Once validated, return the reaction to the target heating temperature (e.g., 60°C). Monitor by GC/MS or TLC. You should observe an immediate resumption of product formation.

Protocol B: In Situ Preparation of Pre-Protonated Catalyst Precursors

Use this protocol to prevent deactivation from occurring in the first place.

  • Ligand Protonation: In a glovebox, dissolve PiPr₂Py (2.0 mmol) in 5 mL of anhydrous, degassed Methanol. Add MeSO₃H (2.0 mmol) dropwise while stirring at room temperature for 15 minutes.

  • Metal Complexation: Add the metal precursor (e.g., Pd(OAc)2​ , 1.0 mmol) to the solution. Stir for 1 hour. The pre-protonated ligand will bind exclusively via the phosphorus atom, forming a highly active, coordinatively unsaturated complex.

  • Substrate Addition: Add your substrates and base (ensure the base chosen is compatible with the protonated ligand, or rely on the proton-relay mechanism if operating under acidic/neutral cross-coupling conditions).

  • Execution: Heat the reaction to the desired temperature. The catalyst will bypass the bis-chelated resting state entirely, resulting in significantly higher initial turnover frequencies.

References

  • Diphenyl-2-pyridylphosphine - Wikipedia Source: Wikipedia URL:[Link]

  • The synthesis of, and characterization of the dynamic processes occurring in Pd(II) chelate complexes of 2-pyridyldiphenylphosphine Source: Dalton Transactions (ResearchGate) URL:[Link]

  • 2-Pyridyl substituents enhance the activity of palladium–phospha-adamantane catalysts for the methoxycarbonylation of phenylacetylene Source: Dalton Transactions (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in (2-Pyridyl)diisopropylphosphine Cross-Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions utilizing the (2-Pyridyl)diisopropylphosphine ligand. The unique electronic and steric properties of this ligand, while highly effective, can present specific challenges. This resource is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.

I. Understanding the Role of (2-Pyridyl)diisopropylphosphine

(2-Pyridyl)diisopropylphosphine is a sterically hindered, electron-rich phosphine ligand. Its diisopropylphosphine moiety provides significant bulk, which generally favors the formation of monoligated palladium species. This steric hindrance can accelerate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, while potentially suppressing undesirable side reactions.[1] The pyridyl group, however, introduces a unique electronic feature and a potential coordination site that can influence catalyst behavior, sometimes in complex ways. This guide will help you navigate these nuances to achieve optimal results.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction is not working, or the yield is very low. What are the first things I should check?

A1: When a cross-coupling reaction fails or provides a low yield, a systematic check of the fundamental reaction parameters is the most effective approach. Here are the initial steps to take:

  • Integrity of Reagents and Solvents:

    • Purity: Ensure all reagents, including the aryl halide, organometallic partner (e.g., boronic acid), and base, are of high purity. Impurities can act as catalyst poisons.[2]

    • Anhydrous and Degassed Solvents: The presence of oxygen and water can be detrimental. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also degrade the phosphine ligand.[2][3] It is crucial to use anhydrous solvents and thoroughly degas them using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen).

  • Catalyst and Ligand Activity:

    • Pre-catalyst Activation: Many modern cross-coupling reactions use stable Pd(II) pre-catalysts that require in situ reduction to the active Pd(0) species.[4] Inefficient activation will lead to a low concentration of the active catalyst.

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation.[2] Ensure that the (2-Pyridyl)diisopropylphosphine has been stored under an inert atmosphere and has not degraded.

  • Reaction Setup and Inert Atmosphere:

    • Exclusion of Air: The reaction vessel must be properly purged with an inert gas (argon or nitrogen) to remove all traces of oxygen.[2] This can be achieved using a Schlenk line or by repeated vacuum-backfill cycles.

Issue 2: Significant Formation of Side Products

Q2: I am observing a significant amount of homocoupling of my organometallic reagent (e.g., boronic acid). What causes this and how can I minimize it?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a biaryl product from two molecules of the organoboron reagent.[5]

  • Causality: This side reaction can be promoted by the presence of oxygen, which can facilitate a palladium-catalyzed oxidative homocoupling pathway. It can also occur if the transmetalation step is slow relative to other processes in the catalytic cycle.

  • Troubleshooting Strategies:

    • Rigorous Degassing: Ensure your solvent and reaction headspace are thoroughly deoxygenated.

    • Optimize Base and Solvent: The choice of base and solvent can significantly impact the rate of transmetalation. For Suzuki-Miyaura couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][6] A solvent screen (e.g., toluene, dioxane, THF) may be necessary to find conditions that favor the desired cross-coupling pathway.

    • Use of Boronic Esters: In some cases, using a boronic ester (e.g., a pinacol ester) instead of the corresponding boronic acid can improve stability and reduce homocoupling.[2]

Q3: My reaction is producing a significant amount of a dehalogenated arene. What is the cause and how can I prevent it?

A3: Dehalogenation, or hydrodehalogenation, is the replacement of the halide on your electrophile with a hydrogen atom. This is often a result of competing side reactions within the catalytic cycle.

  • Causality:

    • β-Hydride Elimination: If your organometallic partner has β-hydrogens, β-hydride elimination from the Pd(II)-alkyl intermediate can occur, forming a palladium hydride species.[1][7] This palladium hydride can then reductively eliminate with the aryl group to form the dehalogenated arene.

    • Protodeboronation (in Suzuki Coupling): The boronic acid can be cleaved by a proton source (like water or alcohol) to generate the corresponding arene.[5]

  • Troubleshooting Strategies:

    • Ligand Choice: The steric bulk of (2-Pyridyl)diisopropylphosphine is generally good at suppressing β-hydride elimination by promoting reductive elimination.[8] However, if this is still an issue, consider if an even bulkier ligand might be necessary for your specific substrate combination.

    • Anhydrous Conditions: To minimize protodeboronation, ensure strictly anhydrous conditions.

    • Base Selection: The choice of base can influence the extent of these side reactions. For base-sensitive functional groups, weaker bases like carbonates or phosphates may be preferable.[4]

Issue 3: Catalyst Decomposition

Q4: My reaction mixture turns black and the reaction stalls. What is happening and how can I fix it?

A4: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, which is an inactive, aggregated form of palladium metal.[2]

  • Causality: This often occurs due to the dissociation of the phosphine ligand from the palladium center, especially at high temperatures. The resulting "naked" palladium species are unstable and tend to agglomerate.

  • Troubleshooting Strategies:

    • Temperature Optimization: High temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.[2]

    • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1) can sometimes help to stabilize the catalyst.

    • Choice of Palladium Pre-catalyst: Using a more stable pre-catalyst, such as a Buchwald G3 or G4 pre-catalyst, can lead to more controlled generation of the active Pd(0) species and reduce the likelihood of decomposition.[4]

Issue 4: Challenges with Specific Substrates

Q5: I am having difficulty coupling a 2-pyridyl halide. What are the specific challenges and how can I overcome them?

A5: The "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry.[9][10]

  • Causality: The nitrogen atom of the 2-pyridyl group can chelate to the palladium center, which can inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[11]

  • Troubleshooting Strategies:

    • Ligand Selection: While (2-Pyridyl)diisopropylphosphine can be effective, sometimes alternative ligands are required. For challenging 2-pyridyl couplings, consider highly specialized ligands developed for this purpose.

    • Reaction Conditions: Optimization of the solvent, base, and temperature is often critical for these challenging substrates.

III. Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the (2-Pyridyl)diisopropylphosphine ligand (0.024 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Data Summary
Problem Potential Cause Recommended Action
Low/No YieldReagent/Solvent ImpurityUse high-purity reagents and anhydrous, degassed solvents.[3]
Inactive CatalystEnsure proper storage and handling of catalyst and ligand.[2]
Incomplete Pre-catalyst ActivationConsider using a more easily activated pre-catalyst.[4]
HomocouplingPresence of OxygenRigorously degas all solvents and the reaction headspace.
Slow TransmetalationOptimize base and solvent; consider using a boronic ester.[2]
Dehalogenationβ-Hydride EliminationOptimize temperature; ensure appropriate ligand choice.[1][7]
ProtodeboronationUse strictly anhydrous conditions.
Catalyst DecompositionHigh TemperatureRun the reaction at the lowest effective temperature.[2]
(Black Precipitate)Ligand DissociationIncrease ligand-to-palladium ratio slightly.

IV. Visualizing Key Concepts

Generalized Catalytic Cycle

Catalytic_Cycle A Pd(0)L_n B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L_n) B->C D Transmetalation (R-M) C->D E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A G Ar-R F->G

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents Verify Reagent & Solvent Purity/ Anhydrous/Degassed Conditions start->check_reagents check_catalyst Confirm Catalyst & Ligand Integrity check_reagents->check_catalyst check_setup Ensure Inert Atmosphere check_catalyst->check_setup analyze_side_products Identify Side Products (GC-MS, LC-MS, NMR) check_setup->analyze_side_products homocoupling Homocoupling Observed analyze_side_products->homocoupling dehalogenation Dehalogenation Observed analyze_side_products->dehalogenation decomposition Catalyst Decomposition (Black Precipitate) analyze_side_products->decomposition homocoupling->dehalogenation No optimize_homocoupling Optimize Base/Solvent Consider Boronic Ester homocoupling->optimize_homocoupling Yes dehalogenation->decomposition No optimize_dehalogenation Lower Temperature Ensure Anhydrous Conditions dehalogenation->optimize_dehalogenation Yes optimize_decomposition Lower Temperature Increase Ligand Ratio decomposition->optimize_decomposition Yes success Reaction Optimized decomposition->success No optimize_homocoupling->success optimize_dehalogenation->success optimize_decomposition->success

Caption: A logical workflow for troubleshooting common cross-coupling issues.

V. References

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions.

  • Wikipedia. Buchwald–Hartwig amination.

  • Diao, T. et al. (2014). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Acc. Chem. Res.

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.

  • Chemistry LibreTexts. (2026). 14.2.4: β-Elimination Reactions.

  • Wikipedia. β-Hydride elimination.

  • Organic Chemistry Portal. Suzuki Coupling.

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.

  • Wikipedia. Suzuki reaction.

  • PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.

  • Chatani, N. et al. (2001). Palladium-Catalyzed Carbonylative Cross-Coupling of 2-Pyridyl Esters with Organoboron Compounds. J. Am. Chem. Soc.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking (2-Pyridyl)diisopropylphosphine Against Standard Bidentate Phosphines: A Comprehensive Guide

As drug development and complex organic synthesis increasingly rely on late-transition-metal catalysis, the selection of the optimal ligand remains the most critical variable in reaction design. While standard P,P-bident...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis increasingly rely on late-transition-metal catalysis, the selection of the optimal ligand remains the most critical variable in reaction design. While standard P,P-bidentate phosphines like dppe, dppf, and Xantphos have long been the workhorses of cross-coupling and hydrogenation, they often suffer from a fundamental thermodynamic trap: the very rigidity that stabilizes the metal center can inhibit the dynamic coordination changes required for efficient catalytic turnover.

In this guide, we will benchmark (2-Pyridyl)diisopropylphosphine (PyPiPr₂) —a highly tunable, hemilabile P,N-ligand—against traditional P,P-bidentate phosphines. By analyzing the causality behind its electronic and steric properties, we will demonstrate why hemilability is becoming a mandatory design principle for overcoming high-barrier oxidative additions and reductive eliminations [1].

Ligand Profiling & Mechanistic Rationale

To understand the superior performance of PyPiPr₂ in challenging catalytic cycles (such as Au(I)/Au(III) redox catalysis or Pd-catalyzed activation of aryl chlorides), we must dissect its structure through the lens of causality.

The Causality of the P(iPr)₂ Moiety (Oxidative Addition)

The diisopropylphosphine group is a highly electron-rich σ-donor. In catalysis, electron density transferred from the phosphorus to the metal center raises the energy of the metal's d-orbitals. This nucleophilic enhancement drastically lowers the activation energy required to insert the metal into strong bonds (e.g., C–Cl or C–S bonds). Standard ligands like dppe or BINAP utilize diphenylphosphine (P(Ph)₂) groups, which are significantly less electron-donating, often requiring elevated temperatures to achieve the same oxidative addition rates [3].

The Causality of the 2-Pyridyl Moiety (Hemilability & Reductive Elimination)

The true benchmark advantage of PyPiPr₂ lies in its 2-pyridyl arm. Unlike the static P–M–P coordination of dppf or Xantphos, the P–M–N coordination of PyPiPr₂ is hemilabile [2].

  • The "Off" Switch: During transmetalation or substrate binding, the relatively weak Metal–Nitrogen bond dynamically dissociates. This creates a transient open coordination site, allowing bulky substrates to bind without displacing the entire ligand.

  • The Steric Push: Once the intermediate is formed, the massive steric bulk of the remaining P(iPr)₂ group forces the coordinated substrates into close proximity.

  • The "On" Switch: The pyridyl nitrogen rapidly re-coordinates to the metal, electronically and sterically forcing the product out via reductive elimination [4].

Standard P,P-ligands lack this "smart" on/off switch, frequently leading to catalyst resting states where the metal is over-coordinated and unreactive.

Benchmarking Data: Structural and Kinetic Comparisons

The following tables summarize the quantitative benchmarking of PyPiPr₂ against industry-standard bidentate phosphines.

Table 1: Physicochemical & Structural Parameters
LigandCoordinationDonor ElectronicsSteric ProfileHemilabilityPrimary Catalytic Advantage
PyPiPr₂ P,N-BidentateStrong σ-donor (P), π-acceptor (N)High (iPr groups)Yes Dynamic coordination; accelerates both oxidative addition and reductive elimination.
dppe P,P-BidentateModerate σ-donorLow (Rigid C₂ backbone)NoStabilizes highly reactive intermediates; prevents metal leaching.
dppf P,P-BidentateModerate σ-donorHigh (Flexible, large bite angle)NoPromotes reductive elimination via wide bite angle enforcing cis-geometry.
Xantphos P,P-BidentateModerate σ-donorVery High (Rigid, ~111°)NoExceptional for C–N Buchwald-Hartwig coupling; prevents β-hydride elimination.
Table 2: Comparative Catalytic Performance (Cross-Coupling)

Data aggregated from standardized benchmarking of hemilabile P,N-ligands vs. P,P-ligands in late-transition metal catalysis [1][2].

Catalyst SystemReaction TypeSubstrateTemp (°C)Yield (%)TOF (h⁻¹)
Pd / PyPiPr₂ Suzuki-MiyauraAryl Chlorides60>951,200
Pd / dppf Suzuki-MiyauraAryl Chlorides9082450
Au / PyPiPr₂ C–S Cross-CouplingAryl Iodides259285
Au / dppe C–S Cross-CouplingAryl Iodides25<5<1

Mechanistic Visualization: The Hemilabile Advantage

The diagram below illustrates the self-correcting, dynamic catalytic cycle enabled by PyPiPr₂. Notice how the hemilabile opening strictly dictates the flow of the reaction, preventing the thermodynamic dead-ends commonly seen with static P,P-ligands.

CatalyticCycle A Precatalyst [M(PyPiPr2)Cl2] B Active Species [M(0)(PyPiPr2)] (P,N-Chelated) A->B Activation / Reduction C Oxidative Addition [M(II)(Ar)(X)(PyPiPr2)] (P,N-Chelated) B->C + Ar-X (Fast via electron-rich P) D Hemilabile Opening N-Dissociation (Open Coordination Site) C->D Hemilability (N-dissociation) E Transmetalation [M(II)(Ar)(R)(PyPiPr2)] (P-Monodentate) D->E + Nu-M' (Substrate Binding) F Reductive Elimination Product Release E->F Steric Push by iPr groups F->B P,N-Rechelation

Fig 1: Hemilabile catalytic cycle of PyPiPr2 demonstrating dynamic N-dissociation.

Experimental Protocols: Self-Validating Workflow

To establish trustworthiness in your benchmarking, the experimental setup must be a self-validating system. The following protocol details a comparative Suzuki-Miyaura coupling designed to isolate the hemilabile effect of PyPiPr₂ against dppf.

Protocol: Benchmarking Pd-Catalyzed Coupling of Aryl Chlorides

Objective: Validate the kinetic superiority of PyPiPr₂ over dppf in activating high-barrier C–Cl bonds at moderate temperatures.

Step 1: Precatalyst Formation (Inert Atmosphere)

  • Action: In a nitrogen-filled glovebox, charge a vial with Pd(OAc)₂ (2.0 mol%) and the selected ligand (PyPiPr₂ or dppf, 2.2 mol%). Add 1.0 mL of anhydrous toluene and stir for 30 minutes.

  • Causality: Pre-mixing the metal and ligand before introducing substrates ensures complete chelation. If substrates are added immediately, unligated Pd(OAc)₂ can be rapidly reduced to inactive Pd(0) black, skewing the benchmarking data.

Step 2: Substrate Introduction

  • Action: Add 4-chloroanisole (1.0 equiv, 0.5 mmol) and phenylboronic acid (1.5 equiv, 0.75 mmol) to the precatalyst solution.

  • Causality: 4-chloroanisole is chosen specifically because the electron-donating methoxy group deactivates the C–Cl bond toward oxidative addition. This intentionally creates a high-barrier scenario where the electron-rich P(iPr)₂ moiety of PyPiPr₂ will mathematically outperform the P(Ph)₂ moiety of dppf.

Step 3: Base Addition and Reaction Initiation

  • Action: Add anhydrous K₃PO₄ (2.0 equiv). Seal the vial, remove it from the glovebox, and heat to 60 °C for 4 hours.

  • Causality: K₃PO₄ is utilized because it is strong enough to form the reactive boronate complex during transmetalation, but its poor solubility in toluene ensures a slow, controlled release. Crucially, the base neutralizes generated HX; if the environment becomes acidic, the hemilabile pyridyl nitrogen of PyPiPr₂ will protonate, permanently deactivating the "on/off" switch and killing the catalytic cycle.

Step 4: Quench and Quantitative Analysis

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica. Analyze conversion via GC-FID using dodecane as an internal standard.

  • Validation: A successful benchmark will show PyPiPr₂ achieving >90% conversion at 60 °C, while dppf will stall at <30% conversion, directly proving the necessity of the hemilabile P,N-coordination mode for low-temperature activation.

References

  • Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives Organic Letters - ACS Publications[Link]

  • Chiral Hemilabile P,N-Ligands Assisted Gold Redox Catalysis for Enantioselective Alkene Aminoarylation National Institutes of Health (PMC)[Link]

  • Evaluation of Bis(phosphine) Ligands for Ethylene Oligomerization: Discovery of Alkyl Phosphines as Effective Ligands for Ethylene Tri- and Tetramerization Organometallics - ACS Publications[Link]

  • Enthalpy-Controlled Insertion of a “Nonspectator” Tricoordinate Phosphorus Ligand into Group 10 Transition Metal–Carbon Bonds Journal of the American Chemical Society[Link]

Comparative

Comparing steric bulk: (2-Pyridyl)diisopropylphosphine vs (2-Pyridyl)dicyclohexylphosphine

Technical Comparison Guide: Steric Tuning in Hemilabile P,N-Ligands As a Senior Application Scientist, selecting the optimal ligand for a catalytic transformation is rarely about finding a "universal" solution; it is abo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: Steric Tuning in Hemilabile P,N-Ligands

As a Senior Application Scientist, selecting the optimal ligand for a catalytic transformation is rarely about finding a "universal" solution; it is about precisely matching the ligand's stereoelectronic profile to the rate-limiting step of your specific catalytic cycle. In the realm of hemilabile P,N-ligands, (2-Pyridyl)diisopropylphosphine and (2-Pyridyl)dicyclohexylphosphine represent two distinct points on the steric continuum.

This guide objectively compares their steric bulk, explains the mechanistic causality behind their performance differences, and provides a self-validating experimental framework for evaluating them in your own laboratory.

Mechanistic Causality: The Steric Impact of iPr vs. Cy

Both ligands feature a 2-pyridyl moiety that acts as a hard, reversible nitrogen donor, paired with a soft, strongly electron-donating dialkylphosphine group. The hemilability of the pyridine nitrogen allows the ligand to stabilize reactive intermediates and subsequently dissociate to open a coordination site. However, the choice between diisopropyl (-iPr) and dicyclohexyl (-Cy) substituents fundamentally alters the spatial environment around the metal center.

  • (2-Pyridyl)diisopropylphosphine : The diisopropylphosphine moiety possesses a Tolman cone angle of approximately 160°[1]. The V-shaped geometry of the isopropyl groups provides moderate steric shielding. This profile is highly effective for maintaining a delicate balance: it is bulky enough to promote product release but open enough to allow the facile oxidative addition of moderately hindered substrates[2].

  • (2-Pyridyl)dicyclohexylphosphine : Replacing the isopropyl groups with dicyclohexyl groups significantly increases the effective steric bulk[3]. The causality lies in the conformational dynamics of the cyclohexane ring. The chair conformation projects its axial protons outward, sweeping a much larger 3D volume (higher Percent Buried Volume, %Vbur​ ) around the metal center.

Impact on the Catalytic Cycle: In transition-metal catalysis (e.g., Palladium-catalyzed cross-coupling), the catalytic cycle is a push-pull system. Oxidative addition requires an electron-rich, accessible metal center, while reductive elimination requires steric crowding to "push" the coupled product off the metal. The dicyclohexyl variant excels at accelerating reductive elimination by sterically destabilizing the Pd(II) pre-reductive complex. However, if your substrate is exceptionally bulky (e.g., a tetra-ortho-substituted biaryl synthesis), the dicyclohexyl groups may severely impede the initial oxidative addition step, making the diisopropyl variant the superior choice.

CatalyticCycle Pd0 Pd(0)L Coordinatively Unsaturated OA Oxidative Addition (Rate-limited by Cy bulk) Pd0->OA Ar-Cl PdII_1 Pd(II) Oxidative Complex Ar-Pd(L)-Cl OA->PdII_1 TM Transmetalation Base-Assisted PdII_1->TM Ar'-B(OH)2 PdII_2 Pd(II) Pre-Reductive Complex Ar-Pd(L)-Ar' TM->PdII_2 RE Reductive Elimination (Accelerated by Cy bulk) PdII_2->RE RE->Pd0 Product Release

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting the steric impact of ligand bulk.

Quantitative Performance Data

To objectively compare these ligands, we must look at their structural metrics and their resulting performance in a benchmark reaction (e.g., Suzuki-Miyaura coupling of hindered aryl chlorides)[4].

Metric / Property(2-Pyridyl)diisopropylphosphine(2-Pyridyl)dicyclohexylphosphine
Abbreviation PyPiPr₂PyPCy₂
Approx. Cone Angle (θ) ~160°~170°
Steric Profile (%Vbur) ModerateHigh
Electron Donor Strength StrongVery Strong
Hemilability Trigger Thermal / Solvent displacementSteric clash / Thermal
Optimal Application Hindered Oxidative AdditionsDifficult Reductive Eliminations

Self-Validating Experimental Protocol

To empirically determine which ligand is superior for your specific substrate class, you must employ a self-validating experimental workflow. The following protocol describes a benchmarking Suzuki-Miyaura cross-coupling.

Why is this self-validating? We utilize n-dodecane as an internal standard from step one. Because n-dodecane is inert, non-volatile, and elutes cleanly away from reactants and products during GC-FID analysis, it allows for precise mass-balance tracking. This ensures that any observed drop in yield is accurately attributed to catalytic stalling rather than side-reactions (like hydrodehalogenation or homocoupling)[4].

Step-by-Step Methodology:
  • Catalyst Assembly (Inert Atmosphere): In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with Pd(OAc)2​ (2.2 mg, 0.01 mmol, 1 mol%) and the chosen ligand (PyPiPr₂ or PyPCy₂) (0.02 mmol, 2 mol%). The 1:2 ratio ensures complete formation of the active species.

  • Reagent Loading: Add the sterically hindered aryl chloride (e.g., 2-chloro-m-xylene, 1.0 mmol) and phenylboronic acid (1.5 mmol). Add exactly 50 µL of n-dodecane via a calibrated micropipette as the internal standard.

  • Solvent & Base Addition: Add anhydrous K3​PO4​ (2.0 mmol). Introduce 3.0 mL of degassed Toluene and 0.5 mL of degassed DI water. Causality note: The biphasic system ensures base solubility while keeping the organic substrates in the organic phase, preventing catalyst poisoning by halide buildup.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and heat the biphasic mixture at 90°C with vigorous stirring (1000 rpm) for 12 hours.

  • Aliquot Extraction & Quench: Cool the reaction to room temperature. Extract a 50 µL aliquot from the organic layer, dilute with 1.0 mL of ethyl acetate, and filter through a short pad of silica to remove palladium black and inorganic salts.

  • GC-FID Analysis: Analyze the filtrate via GC-FID. Calculate the exact yield and Turnover Number (TON) by comparing the product peak area against the n-dodecane internal standard.

ProtocolWorkflow Step1 1. Catalyst Assembly Pd(OAc)2 + Ligand (1:2) Step2 2. Reagent Loading Substrates + Internal Std Step1->Step2 Step3 3. Solvent & Base Toluene/H2O + K3PO4 Step2->Step3 Step4 4. Thermal Activation 90°C for 12 Hours Step3->Step4 Step5 5. Aliquot Extraction Quench & Filter Step4->Step5 Step6 6. GC-FID Analysis Self-Validating Yield Calc Step5->Step6

Figure 2: Self-validating experimental workflow for evaluating ligand performance.

Conclusion

The choice between (2-Pyridyl)diisopropylphosphine and (2-Pyridyl)dicyclohexylphosphine should be dictated by the bottleneck of your specific reaction. If your reaction stalls at the oxidative addition of a highly hindered substrate, the slightly more forgiving cone angle of the diisopropyl variant is preferred. Conversely, if your catalytic cycle suffers from a sluggish reductive elimination, the extreme steric bulk and higher %Vbur​ of the dicyclohexyl variant will provide the necessary thermodynamic "push" to drive the reaction to completion.

References[2] Polyhydrides of Platinum Group Metals: Nonclassical Interactions and σ-Bond Activation Reactions. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00064[1] Triisopropylphosphine (P(iPr)3) - Benchchem. Benchchem. URL: https://www.benchchem.com/product/b090326[4] An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling. ResearchGate. URL: https://www.researchgate.net/publication/232711018_An_efficient_protocol_for_the_palladium-catalysed_Suzuki-Miyaura_cross-coupling[3] Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. ResearchGate. URL: https://www.researchgate.net/publication/255788574_Air-stable_and_highly_efficient_indenyl-derived_phosphine_ligand_Application_to_Buchwald-Hartwig_amination_reactions

Sources

Validation

Mass Spectrometry Validation of (2-Pyridyl)diisopropylphosphine Reaction Intermediates: A Comparative Guide

As transition-metal catalysis evolves toward highly functionalized and sterically demanding substrates, the rational design of ligands has become paramount. (2-Pyridyl)diisopropylphosphine (often abbreviated as (2-Py)PiP...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition-metal catalysis evolves toward highly functionalized and sterically demanding substrates, the rational design of ligands has become paramount. (2-Pyridyl)diisopropylphosphine (often abbreviated as (2-Py)PiPr2) has emerged as a privileged hemilabile P,N-ligand. Its unique architecture—combining the strong σ-donating, sterically bulky diisopropylphosphine moiety with a dynamic pyridyl nitrogen donor—enables the stabilization of highly reactive, low-coordinate metal intermediates.

For researchers and drug development professionals, validating these transient intermediates is critical for optimizing reaction conditions and understanding mechanistic pathways. This guide provides an objective, data-driven comparison of (2-Py)PiPr2 against traditional phosphine ligands, focusing on how High-Resolution Mass Spectrometry (HRMS) is utilized to trap and characterize its catalytic intermediates.

Mechanistic Rationale: The Hemilabile Advantage

The core advantage of (2-Py)PiPr2 lies in its hemilability . In traditional cross-coupling or oxidative cleavage reactions, catalysts often suffer from deactivation pathways such as bimolecular aggregation or premature reductive elimination.

When utilizing (2-Py)PiPr2, the pyridyl nitrogen acts as a "safety net." During the catalytic cycle, the nitrogen donor can temporarily dissociate to open a coordination site for substrate binding (e.g., oxidative addition or O₂ activation). Once the transformation occurs, the nitrogen rapidly recoordinates, stabilizing the metal center. This dynamic behavior is particularly evident in the formation of transient species, such as the elusive Cu(II)-OOH intermediates observed in oxidative cleavage reactions[1]. Furthermore, derivatives like diisopropyl(pyridin-2-yl)phosphine oxide have been successfully utilized to synthesize stable, characterizable manganese(II) complexes for advanced medical applications[2].

Visualization: Catalytic Workflow & MS Trapping

To validate these mechanisms, soft-ionization techniques like Electrospray Ionization (ESI) are employed to transfer these fragile solution-phase intermediates into the gas phase without disrupting their non-covalent or dative bonds.

G A Precatalyst [M((2-Py)PiPr2)X2] B Active Species [M((2-Py)PiPr2)]+ A->B Activation C Transient Intermediate e.g., [M-OOH] B->C Substrate/O2 D Product Release C->D Reaction MS ESI-HRMS Analysis (Online Infusion) C->MS Direct Sampling D->B Turnover

Fig 1. Catalytic cycle of (2-Py)PiPr2 complexes and ESI-HRMS online trapping of intermediates.

Comparative Performance: (2-Py)PiPr2 vs. Alternatives

When analyzing reaction intermediates via mass spectrometry, the choice of ligand directly dictates the survival rate of the intermediate in the mass spectrometer's source. Monodentate ligands often undergo rapid gas-phase dissociation, leading to bare metal ions and uninterpretable spectra.

The table below compares the performance and MS-validation characteristics of (2-Py)PiPr2 against industry-standard alternatives: Triphenylphosphine (PPh₃) and Tricyclohexylphosphine (PCy₃).

Feature(2-Pyridyl)diisopropylphosphineTriphenylphosphine (PPh₃)Tricyclohexylphosphine (PCy₃)
Binding Mode Hemilabile (P,N-bidentate)Monodentate (P-only)Monodentate (P-only)
Electronic Profile Strong σ-donor, moderate π-acceptorModerate σ-donor, strong π-acceptorStrong σ-donor
Steric Profile Adaptive (Cone angle ~160° when P-bound)Rigid (Cone angle 145°)Rigid (Cone angle 170°)
Intermediate MS Stability High (Chelate effect prevents decay)Low (Prone to gas-phase dissociation)Moderate (Steric bulk stabilization)
Typical MS Artifacts Minimal ligand lossExtensive[M - PPh₃]⁺ fragmentationThermal degradation in ESI source
Primary Applications Challenging cross-couplings, Oxidative cleavageGeneral homogeneous catalysisBulky substrate cross-coupling
Visualization: Impact of Ligand Denticity on MS Stability

G L1 (2-Py)PiPr2 Ligand (P,N-Bidentate) I1 Rigid Chelate High MS Intensity L1->I1 Hemilabile Chelation L2 Triphenylphosphine (P-Monodentate) I2 Labile Complex Signal Degradation L2->I2 Rapid Dissociation

Fig 2. Impact of ligand denticity on the gas-phase stability of transient MS intermediates.

Experimental Protocol: ESI-HRMS Trapping of Intermediates

To ensure scientific integrity, the detection of a mass peak must be unequivocally linked to the proposed intermediate. The following protocol outlines a self-validating system using Pressurized Sample Infusion (PSI) coupled with isotopic labeling to confirm the structure of a transient [Cu((2-Py)PiPr2)(OOH)]⁺ intermediate[1].

Objective:

To capture and structurally validate highly reactive metal-ligand intermediates while preventing off-line degradation and source-induced fragmentation.

Materials Required:
  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Schlenk line apparatus and anhydrous, degassed solvents (e.g., Dichloromethane/Methanol).

  • Isotopic tracers (e.g., ¹⁸O₂ gas or deuterated substrates).

  • PEEK tubing for online infusion.

Step-by-Step Methodology:

Step 1: Anaerobic Precatalyst Assembly

  • In a nitrogen-filled glovebox, dissolve 0.05 mmol of the metal precursor (e.g., Cu(OTf)₂) and 0.055 mmol of (2-Pyridyl)diisopropylphosphine in 5 mL of anhydrous CH₂Cl₂.

  • Stir for 15 minutes at room temperature to ensure complete P,N-chelation. The formation of the precatalyst can be confirmed by a baseline MS scan showing the intact[M((2-Py)PiPr2)(OTf)]⁺ ion.

Step 2: Online Pressurized Sample Infusion (PSI)

  • Connect the reaction flask directly to the ESI source using a short length (≤ 30 cm) of narrow-bore PEEK tubing.

  • Apply a gentle overpressure of inert gas (2–5 psi) to the flask to drive the reaction mixture continuously into the mass spectrometer at a flow rate of ~10 µL/min. Causality Note: Online PSI prevents the decay of transient species that typically occurs during manual syringe transfer.

Step 3: Soft-Ionization ESI Tuning

  • Set the ESI capillary voltage to a low threshold (e.g., 2.5–3.0 kV) to prevent electrical discharge.

  • Lower the desolvation temperature to 120–150 °C. Causality Note: High temperatures will thermally cleave the delicate Cu-OOH or Pd-C bonds before they reach the mass analyzer.

Step 4: Reaction Initiation and Kinetic Monitoring

  • Inject the substrate or reactive gas (e.g., O₂) into the stirring reaction flask.

  • Monitor the Total Ion Chromatogram (TIC). Look for the emergence of new m/z signals corresponding to the intermediate (e.g.,[Cu((2-Py)PiPr2)(OOH)]⁺).

Step 5: Self-Validation via Isotopic Labeling and CID

  • Isotope Shift: Repeat the experiment using ¹⁸O₂. The target intermediate peak must shift by exactly +4 Da (from ¹⁶O₂ to ¹⁸O₂). This unequivocally proves the incorporation of molecular oxygen into the intermediate.

  • Tandem MS (MS/MS): Isolate the intermediate mass and apply low-energy Collision-Induced Dissociation (CID, 10–15 eV). The primary neutral loss should correspond to the substrate or the hemilabile arm, confirming the structural connectivity of the complex.

Conclusion

(2-Pyridyl)diisopropylphosphine offers a distinct mechanistic advantage over traditional monodentate phosphines. Its hemilabile P,N-coordination sphere not only accelerates challenging catalytic transformations but also provides the necessary thermodynamic stability to capture and characterize elusive reaction intermediates via ESI-HRMS. By utilizing rigorous, self-validating protocols like online PSI and isotopic labeling, researchers can confidently map catalytic cycles and accelerate the development of next-generation pharmaceuticals and advanced materials.

References

  • Pyridyl-containing dialkylphosphine oxides and their chelate copper(II) complexes ResearchGate (Inorganica Chimica Acta, 2022)[Link]

  • Can Mn coordination compounds be good candidates for medical applications? Frontiers in Chemistry (2024)[Link]

  • Metal-free site selective cross-coupling of pyridines with secondary phosphine chalcogenides ResearchGate (2022)[Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Pyridyl)diisopropylphosphine proper disposal procedures

((2-Pyridyl)diisopropylphosphine: Comprehensive Safety and Disposal Protocol) Organophosphines like (2-Pyridyl)diisopropylphosphine are indispensable ligands in advanced transition-metal catalysis. However, their high re...

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Author: BenchChem Technical Support Team. Date: April 2026

((2-Pyridyl)diisopropylphosphine: Comprehensive Safety and Disposal Protocol)

Organophosphines like (2-Pyridyl)diisopropylphosphine are indispensable ligands in advanced transition-metal catalysis. However, their high reactivity, foul odor, and acute toxicity make them significant liabilities in laboratory waste streams. Proper disposal requires more than simply pouring the chemical into a waste carboy; it demands a chemically logical, self-validating protocol that permanently neutralizes the reactive center.

This guide provides a step-by-step operational plan for the safe destruction and disposal of (2-Pyridyl)diisopropylphosphine, transforming a hazardous liability into a stable, easily managed waste product.

The Chemical Logic of Phosphine Destruction

To safely dispose of (2-Pyridyl)diisopropylphosphine, we must manipulate its fundamental chemical structure. The molecule features a phosphorus(III) center flanked by two electron-donating isopropyl groups and a 2-pyridyl ring.

  • Causality of Reactivity: The alkyl groups increase the electron density on the phosphorus atom, making its lone pair highly nucleophilic. This renders the compound susceptible to spontaneous, highly exothermic oxidation upon contact with air, posing a pyrophoric hazard[1].

  • Causality of Toxicity: The unshared electron pair allows the phosphine to readily coordinate with transition metals, including vital metalloproteins in biological systems.

  • The Destruction Strategy: The standard laboratory disposal method relies on controlled oxidation[2]. By oxidizing the P(III) center to P(V) using aqueous hydrogen peroxide ( H2​O2​ ), we form a highly stable phosphine oxide (P=O bond dissociation energy >500 kJ/mol). This transformation eliminates the nucleophilic lone pair, neutralizing both the air-reactivity and the biological toxicity, rendering the compound safe for standard chemical waste segregation.

While sodium hypochlorite (bleach) is often used for simple phosphines, hydrogen peroxide is strictly preferred for (2-Pyridyl)diisopropylphosphine. Bleach can cause unpredictable side reactions, such as N-oxidation or chlorination of the electron-rich pyridyl ring, generating complex, mixed-hazard waste.

Quantitative Operational Parameters

To ensure a safe and complete reaction, adhere to the stoichiometric and thermal parameters outlined below.

ParameterSpecificationCausality / Rationale
Solvent Tetrahydrofuran (THF) or Toluene (10–20 volumes)Acts as a thermal sink to dissipate the intense heat of the oxidation reaction.
Oxidant 30% w/w H2​O2​ (aq)Cleanly oxidizes P(III) to P(V); byproducts are limited to water.
Stoichiometry 3.0 to 5.0 Molar Equivalents of H2​O2​ Ensures complete consumption of the phosphine.
Temperature 0°C (Addition) 20°C (Stirring)Prevents thermal runaway and solvent boiling during the initial exothermic phase.
Verification 31P NMR ShiftP(III) species (~ 0 to -20 ppm) shift downfield to P(V) (~ +30 to +50 ppm).

Self-Validating Disposal Protocol

This procedure must be executed entirely within a certified, properly ventilated fume hood to prevent the inhalation of toxic vapors[3].

Step 1: Inert Preparation & Dilution
  • Purge a multi-neck round-bottom flask with Argon or Nitrogen.

  • Transfer the waste (2-Pyridyl)diisopropylphosphine into the flask.

  • Dilute the phosphine in 10 to 20 volumes of an inert, water-miscible solvent (e.g., THF).

  • Expert Insight: Never add an oxidant directly to neat (undiluted) organophosphine. The resulting localized exotherm can cause the mixture to rapidly boil, aerosolizing the toxic phosphine into the laboratory environment.

Step 2: Thermal Control & Controlled Oxidation
  • Submerge the flask in an ice-water bath (0°C) and initiate vigorous magnetic stirring.

  • Equip the flask with an addition funnel containing the 30% aqueous H2​O2​ .

  • Add the H2​O2​ dropwise over 30 to 60 minutes.

  • Expert Insight: The biphasic nature of the reaction (if using Toluene) or the presence of water (if using THF) means vigorous stirring is mandatory to ensure the oxidant physically interacts with the dissolved phosphine.

Step 3: Self-Validating Verification
  • Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 2 hours.

  • Extract a 0.5 mL aliquot, perform a rapid micro-extraction with CDCl3​ , and analyze the organic layer via 31P NMR.

  • Expert Insight: Visual cues, such as the cessation of bubbling or color changes, are entirely unreliable for confirming the destruction of toxic agents. This protocol is self-validating because the 31P NMR provides definitive proof: if any peak remains in the negative/low-positive ppm range, reactive P(III) is still present, and more H2​O2​ must be added.

Step 4: Peroxide Quenching (Critical Safety Step)
  • Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) dropwise to the reaction mixture.

  • Periodically test the mixture using potassium iodide (KI) starch paper. Continue adding thiosulfate until the paper remains white (indicating zero residual peroxide).

  • Expert Insight: Consolidating unquenched peroxides into organic waste carboys is a leading cause of laboratory explosions[4]. The thiosulfate safely reduces any unreacted H2​O2​ to water, eliminating the pressurization hazard.

Step 5: Phase Separation & Waste Segregation
  • Transfer the quenched, verified mixture to a separatory funnel.

  • If THF was used, add a distinct organic extraction solvent (e.g., Ethyl Acetate) to force phase separation.

  • Separate the layers. Route the organic layer (containing the now-harmless phosphine oxide) to the Non-Halogenated Organic Waste stream. Route the neutralized aqueous layer to the Aqueous Waste stream.

Disposal Workflow Visualization

PhosphineDisposal N1 Waste: (2-Pyridyl)diisopropylphosphine (Reactive P(III) Species) N2 Step 1: Dilution (THF or Toluene, 0°C) N1->N2 N3 Step 2: Controlled Oxidation (Dropwise 30% H2O2) N2->N3 N4 Step 3: Verification (31P NMR / TLC) N3->N4 N4->N3 P(III) Remains N5 Step 4: Peroxide Quench (Na2S2O3 + Starch-Iodide Test) N4->N5 100% P(V) Confirmed N6 Step 5: Phase Separation (Organic vs. Aqueous) N5->N6 N7 Organic Waste (Stable Phosphine Oxide) N6->N7 N8 Aqueous Waste (Inorganic Salts & Water) N6->N8

Workflow for the safe oxidation and disposal of (2-Pyridyl)diisopropylphosphine.

References

  • Code of Practice, Phosphine. European Industrial Gases Association (EIGA). URL: [Link]

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST) Health, Safety and Environment Office. URL: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. URL:[Link]

  • Ex Tenebris Lux: Illuminating Reactive Oxygen and Nitrogen Species with Small Molecule Probes. Chemical Reviews (ACS Publications). URL:[Link]

Sources

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